(R)-3-Methylmorpholine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R)-3-methylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-5-4-7-3-2-6-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOCQCWIEBVSLF-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70723491 | |
| Record name | (3R)-3-Methylmorpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70723491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953780-78-4 | |
| Record name | (3R)-3-Methylmorpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70723491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-3-Methylmorpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-3-Methylmorpholine hydrochloride chemical structure and properties
An In-depth Technical Guide to (R)-3-Methylmorpholine Hydrochloride for Advanced Research and Development
Abstract
This compound (CAS No: 953780-78-4) is a chiral heterocyclic compound of significant interest in modern medicinal chemistry and organic synthesis. As a key chiral building block, it serves as a foundational component in the synthesis of complex, biologically active molecules, including novel therapeutics. This guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and synthesis. Furthermore, it details its critical applications in drug discovery, particularly as a scaffold for developing targeted inhibitors, and provides validated protocols for its synthesis and characterization, alongside essential safety and handling information for laboratory use.
Chemical Structure and Stereochemistry
This compound is the hydrochloride salt of the chiral amine (R)-3-Methylmorpholine. The core structure consists of a saturated six-membered morpholine ring, which contains both an ether linkage (-O-) and a secondary amine (-NH-). The defining feature is a methyl group attached to the carbon at position 3. The "(R)" designation specifies the absolute stereochemistry at this chiral center, which is crucial for its application in asymmetric synthesis and for its specific interactions with biological targets. The positive charge on the protonated morpholine nitrogen is balanced by a chloride counter-ion.
The precise three-dimensional arrangement dictated by the (R)-configuration is fundamental to its utility, enabling stereoselective transformations and providing a rigid scaffold that can be predictably oriented within the active site of a protein or enzyme.
Caption: Chemical structure of this compound.
Physicochemical Properties
The hydrochloride salt form confers distinct physical properties compared to its free base, primarily enhancing its stability and water solubility, which are advantageous for both storage and application in aqueous reaction media or for formulation studies. Key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 953780-78-4 | [1][2] |
| Molecular Formula | C₅H₁₂ClNO | [1][2] |
| Molecular Weight | 137.61 g/mol | [1][2] |
| Appearance | White to orange to green powder/crystal | [2][3] |
| Melting Point | 123.0 to 127.0 °C | [3] |
| Solubility | Soluble in water | [2][4] |
| Specific Optical Rotation | +1° to +3° (c=1 in H₂O at 20°C, 589 nm) | [5] |
| Storage Temperature | 0-10°C, under inert gas (Nitrogen or Argon) | [2][3] |
Synthesis and Characterization
This compound is typically synthesized via the deprotection of a suitable N-protected precursor. The following protocol describes a common and reliable method involving the removal of an N-(4-methoxybenzyl) group.
Synthesis Protocol: Debenzylation of (5R)-4-(4-methoxybenzyl)-5-methylmorpholine
This two-stage procedure is a robust method for producing the target compound with good yield and purity.[1][6] The 4-methoxybenzyl (PMB) group is a common amine protecting group that can be effectively removed under the described conditions.
Materials:
-
(5R)-4-(4-methoxybenzyl)-5-methylmorpholine (Starting Material, 1.0 eq)
-
1,2-Dichloroethane (DCE)
-
1-Chloroethyl chloroformate (ACE-Cl, 4.0 eq)
-
Methanol (MeOH)
-
Ethyl acetate
Procedure:
-
Stage 1: Deprotection Reaction:
-
To a solution of (5R)-4-(4-methoxybenzyl)-5-methylmorpholine (e.g., 17.8 g, 80.3 mmol) in 1,2-dichloroethane (180 mL), add 1-chloroethyl chloroformate (4.0 eq, 46 g, 322 mmol).
-
Rationale: ACE-Cl reacts with the secondary amine to form a carbamate intermediate, cleaving the N-PMB bond. The excess ACE-Cl ensures the reaction goes to completion. DCE is chosen as a non-reactive solvent suitable for the reaction temperature.
-
Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture and remove the solvent by evaporation under reduced pressure.
-
-
Stage 2: Solvolysis and Salt Formation:
-
Dissolve the resulting residue in methanol (180 mL).
-
Heat the solution to 80 °C and stir for 1 hour.
-
Rationale: The methanol acts as a nucleophile to decompose the carbamate intermediate, yielding the free secondary amine and byproducts. This process, known as solvolysis, is efficient at elevated temperatures. The hydrochloride salt is formed in situ.
-
Remove the methanol by evaporation under reduced pressure.
-
-
Purification and Isolation:
-
Wash the resulting solid residue with ethyl acetate.
-
Rationale: Ethyl acetate is used to wash away organic, non-polar impurities and unreacted reagents, while the desired hydrochloride salt, being ionic, has low solubility in it.
-
Dry the solid under vacuum to yield this compound as white crystals.[1][6] A typical yield is around 74%.[1][6]
-
Caption: General workflow for the synthesis of (R)-3-Methylmorpholine HCl.
Analytical Characterization
To confirm the identity, purity, and stereochemical integrity of the synthesized compound, a combination of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The proton spectrum will show characteristic shifts for the methyl group, the morpholine ring protons, and the N-H protons.
-
Infrared (IR) Spectroscopy: An IR spectrum should show characteristic peaks for N-H stretching (as an ammonium salt), C-H stretching, and C-O stretching, confirming the presence of the key functional groups.[5]
-
Argentometric Titration: This quantitative method can be used to determine the purity of the hydrochloride salt by titrating the chloride ion content with a standardized silver nitrate solution.[5]
-
Polarimetry: Measurement of the specific optical rotation confirms the presence of the (R)-enantiomer and provides an indication of its enantiomeric purity.[5]
Applications in Synthesis and Drug Discovery
The value of this compound lies in its utility as a versatile chiral building block and reagent.[4] Its rigid, stereodefined structure makes it an ideal starting point for creating more complex chiral molecules.
Pharmaceutical Development
This compound is a crucial intermediate in the synthesis of a wide range of pharmaceuticals.[2][4]
-
GSK-3β Inhibitors: It is used in the discovery of novel pyrimidinone derivatives as orally active GSK-3β inhibitors, which are being investigated for the treatment of Alzheimer's disease.[3]
-
Kinase Inhibitors: The morpholine moiety is a common feature in many kinase inhibitors. For example, it is used in preparing morpholinopyrimidine derivatives as mTOR kinase inhibitors for diseases mediated by the PI3K/mTOR pathway.[7]
-
Other Therapeutics: It serves as a building block in the development of analgesics and anti-inflammatory drugs.[4]
Organic and Chemical Synthesis
Beyond its role as a precursor, it is employed as a reagent and catalyst.[4]
-
Chiral Auxiliary/Base: The chiral amine can be used to direct the stereochemical outcome of a reaction.
-
Reagent for Complex Molecules: It facilitates the formation of complex molecules, particularly in the preparation of amides and other nitrogen-containing compounds.[4] Its high solubility in various solvents enhances its utility in different reaction setups.[4]
Caption: Key application areas for this compound.
Safety and Handling
This compound is classified as an irritant and requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.
-
Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8][10] All handling should be performed in a well-ventilated area or a chemical fume hood.[8][11]
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8][10]
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[8][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8][10]
-
Ingestion: Rinse mouth with water and consult a physician. Do not induce vomiting.[10]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][12] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound CAS#: 953780-78-4 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound | 953780-78-4 [chemicalbook.com]
- 7. 3S-3-METHYLMORPHOLINE | 350595-57-2 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. capotchem.com [capotchem.com]
- 11. (R)-3-methylmorpholine | CAS#:74572-04-6 | Chemsrc [chemsrc.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Synthesis and Characterization of (R)-3-Methylmorpholine Hydrochloride
This guide provides a comprehensive overview of the synthesis and characterization of (R)-3-Methylmorpholine hydrochloride, a chiral morpholine derivative of significant interest in pharmaceutical and materials science research. The methodologies detailed herein are grounded in established chemical principles, offering researchers a robust framework for the preparation and validation of this important compound.
Introduction
(R)-3-Methylmorpholine and its salts are valuable chiral building blocks in organic synthesis. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a stereocenter at the 3-position, as in (R)-3-Methylmorpholine, allows for the exploration of stereospecific interactions with biological targets, making it a key component in the development of novel therapeutics. This guide will focus on a practical, enantioselective synthetic route starting from the readily available chiral precursor, (R)-alaninol, and will detail the analytical techniques required to confirm the identity and purity of the final hydrochloride salt.
Strategic Approach to Synthesis
The synthesis of this compound can be efficiently achieved from the chiral pool starting material (R)-alaninol. The overall strategy involves a three-step process: N-alkylation of (R)-alaninol with a suitable two-carbon electrophile, followed by an intramolecular cyclization to form the morpholine ring, and finally, conversion to the hydrochloride salt. This approach is advantageous as it preserves the stereochemical integrity of the chiral center originating from (R)-alaninol.
Caption: Synthetic workflow from (R)-alaninol.
Experimental Protocols
Part 1: Synthesis of N-(2-hydroxyethyl)-(R)-alaninol
Causality: The initial step involves the regioselective N-alkylation of (R)-alaninol. Ethylene oxide is an effective and atom-economical reagent for this transformation, reacting preferentially with the more nucleophilic amine group over the hydroxyl group under controlled conditions.
Protocol:
-
In a well-ventilated fume hood, a solution of (R)-alaninol (1 equivalent) in a suitable solvent such as methanol is cooled to 0 °C in an ice bath.
-
A solution of ethylene oxide (1.1 equivalents) in the same solvent is added dropwise to the cooled solution of (R)-alaninol with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude N-(2-hydroxyethyl)-(R)-alaninol, which can often be used in the next step without further purification.
Part 2: Intramolecular Cyclization to (R)-3-Methylmorpholine
Causality: The formation of the morpholine ring is achieved through an intramolecular Williamson ether synthesis or an acid-catalyzed dehydration and cyclization. The use of a strong acid protonates the primary hydroxyl group, converting it into a good leaving group (water), which is then displaced by the secondary hydroxyl group to form the cyclic ether.
Protocol:
-
The crude N-(2-hydroxyethyl)-(R)-alaninol from the previous step is dissolved in a high-boiling point solvent such as toluene.
-
A catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.1 equivalents), is added to the solution.
-
The reaction mixture is heated to reflux, and the water formed during the reaction is removed using a Dean-Stark apparatus.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to give crude (R)-3-methylmorpholine.
Part 3: Formation of this compound
Causality: The final step is the formation of the hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and purify than the free base. This is achieved by treating the free base with a solution of hydrogen chloride.
Protocol:
-
The crude (R)-3-methylmorpholine is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
The solution is cooled in an ice bath, and a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.
-
The resulting white precipitate is collected by vacuum filtration.
-
The solid is washed with a small amount of cold diethyl ether to remove any remaining impurities.
-
The product, this compound, is dried under vacuum to yield a white to off-white crystalline solid.
Characterization
A battery of analytical techniques is employed to confirm the structure, purity, and stereochemical integrity of the synthesized this compound.
An In-depth Technical Guide to (R)-3-Methylmorpholine Hydrochloride: Properties, Synthesis, and Applications
Introduction and Core Characteristics
(R)-3-Methylmorpholine hydrochloride is a chiral heterocyclic compound widely utilized as a pharmaceutical intermediate and a catalyst in organic synthesis.[1] Its structural rigidity and defined stereochemistry make it a valuable component in the construction of complex, biologically active molecules. The presence of the methyl group at the C3 position in the (R)-configuration introduces a specific three-dimensional architecture, which is crucial for achieving stereoselectivity in asymmetric synthesis.
The hydrochloride salt form enhances the compound's stability and handling characteristics, rendering it as a white to off-white crystalline powder that is soluble in water.[1] This solubility profile is advantageous for various reaction conditions and purification procedures.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 953780-78-4 | [1][2][3][4] |
| Molecular Formula | C₅H₁₂ClNO | [1][2][3][5] |
| Molecular Weight | 137.61 g/mol | [1][2][3][5] |
| Appearance | White to orange to green powder to crystal | [1][6] |
| Melting Point | 123.0 to 127.0 °C | [6] |
| Storage Temperature | 0-10°C, under inert gas (Nitrogen or Argon) at 2-8°C | [1][6] |
| InChI Key | MSOCQCWIEBVSLF-NUBCRITNSA-N | [1] |
| Canonical SMILES | CC1COCCN1.Cl | [1] |
| Isomeric SMILES | C[C@@H]1COCCN1.Cl | [1] |
Synthesis Methodology: A Validated Protocol
The synthesis of this compound is a critical process for ensuring a high-purity supply for pharmaceutical and research applications. One common and effective method involves the debenzylation of a protected precursor, (5R)-4-(4-methoxybenzyl)-5-methylmorpholine.[2][4] This two-stage protocol is robust and provides a good yield of the target compound.
Causality Behind Experimental Choices:
-
Choice of Precursor: (5R)-4-(4-methoxybenzyl)-5-methylmorpholine is selected due to the stability of the 4-methoxybenzyl (PMB) protecting group under various conditions and its susceptibility to clean cleavage.
-
Reagent Selection: 1-Chloroethyl chloroformate (ACE-Cl) is a highly effective reagent for the dealkylation of N-aryl and N-benzyl amines. The reaction proceeds through a carbamate intermediate, which is then readily cleaved.
-
Solvent Choice: 1,2-dichloroethane is used as the solvent in the first step due to its ability to dissolve the starting material and its suitable boiling point for the reaction temperature. Methanol is used in the second step to facilitate the solvolysis of the carbamate intermediate.
-
Temperature Control: The reaction is conducted at 80°C to ensure a sufficient reaction rate for both the formation and the cleavage of the intermediate.
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Step-by-Step Protocol
-
Reaction Setup: To a solution of (5R)-4-(4-methoxybenzyl)-5-methylmorpholine (17.8 g, 80.3 mmol) in 1,2-dichloroethane (180 mL), add 1-chloroethyl chloroformate (46 g, 322 mmol).[2][4]
-
First Stage Reaction: Stir the reaction mixture at 80°C for 6 hours.[2][4]
-
Solvent Removal: After the reaction is complete, remove the solvent by evaporation under reduced pressure.[2][4]
-
Second Stage Reaction: Dissolve the resulting residue in methanol (180 mL) and stir at 80°C for 1 hour.[2][4]
-
Second Solvent Removal: Evaporate the solvent again under reduced pressure.[2][4]
-
Purification: Wash the residue with ethyl acetate and dry the solid to yield (3R)-3-methylmorpholine hydrochloride (8.2 g, 59.6 mmol, 74% yield) as white crystals.[2][4]
Applications in Drug Development and Organic Synthesis
This compound serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its defined stereochemistry is often transferred to the final active pharmaceutical ingredient (API), which is critical for its efficacy and safety profile.
-
Chiral Intermediate: It is a key intermediate in the synthesis of numerous drug candidates.[1] For instance, the free base form, (R)-3-Methylmorpholine, is used in the discovery of inhibitors of Vps34 for the potential treatment of solid tumors.[7]
-
Catalysis: The compound and its derivatives can act as catalysts or bases in asymmetric organic reactions, facilitating the formation of chiral compounds with high enantiomeric purity.[1]
-
Antimicrobial Potential: Some studies have indicated that this compound exhibits antimicrobial activity, suggesting its potential as a lead compound for the development of new antimicrobial agents.[1]
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.
-
General Advice: Always consult a physician and have the Safety Data Sheet (SDS) available.[5]
-
Personal Protective Equipment (PPE): Handle with gloves that have been properly inspected before use. Use proper glove removal techniques to avoid skin contact.[5] Safety glasses and appropriate respiratory protection should be used, especially when handling the powder form to avoid dust formation.[5][8]
-
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[5]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]
-
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires.[5]
Conclusion
This compound is a valuable and versatile chiral building block with significant applications in the pharmaceutical industry and organic synthesis. Its well-defined stereochemistry, coupled with its favorable physical properties, makes it an essential tool for the modern medicinal chemist. A thorough understanding of its synthesis, properties, and handling requirements, as outlined in this guide, is crucial for its safe and effective utilization in the laboratory.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound 953780-78-4--Shanghai Finechem Biotechnology Co., Ltd. [sh-finechem.com]
- 4. This compound | 953780-78-4 [chemicalbook.com]
- 5. capotchem.com [capotchem.com]
- 6. This compound CAS#: 953780-78-4 [m.chemicalbook.com]
- 7. (R)-3-Methylmorpholine | 74572-04-6 [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Spectroscopic Characterization of (R)-3-Methylmorpholine Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for (R)-3-Methylmorpholine hydrochloride, a chiral morpholine derivative of significant interest in pharmaceutical research and development. The structural elucidation of this compound is paramount for ensuring its purity, identity, and quality in drug discovery and manufacturing processes. This document will delve into the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing researchers, scientists, and drug development professionals with a comprehensive reference.
Introduction
This compound is a chiral heterocyclic compound with a morpholine scaffold, which is a common structural motif in many biologically active molecules. The presence of a stereocenter at the C3 position and its existence as a hydrochloride salt introduce specific spectroscopic features that require careful interpretation. Understanding these features is crucial for unambiguous identification and for distinguishing it from its enantiomer or related impurities. This guide will explore the expected spectroscopic signatures based on fundamental principles and available data for analogous structures.
Molecular Structure and Key Features
This compound possesses a six-membered morpholine ring containing an oxygen atom and a nitrogen atom. The methyl group at the C3 position is in the (R)-configuration. As a hydrochloride salt, the secondary amine in the morpholine ring is protonated, forming a positively charged ammonium ion, with a chloride counter-ion.
Diagram 1: Chemical Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework. The protonation of the nitrogen atom significantly influences the chemical shifts of the neighboring protons and carbons. The spectra are typically recorded in a deuterated solvent such as D₂O or DMSO-d₆.
¹H NMR Spectroscopy
The ¹H NMR spectrum will exhibit distinct signals for the methyl group, the proton at the chiral center, and the methylene protons of the morpholine ring. The protonated amine protons (N⁺H₂) may appear as a broad signal, and their chemical shift can be concentration and solvent dependent. In D₂O, these protons will exchange with deuterium, leading to the disappearance of their signal, which is a useful diagnostic tool.[1][2]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| CH₃ | ~1.3 - 1.5 | Doublet (d) | ~6-7 | Coupled to the proton at C3. |
| H-3 | ~3.5 - 3.8 | Multiplet (m) | - | Coupled to the methyl protons and the protons at C2. |
| H-2, H-5, H-6 | ~3.2 - 4.2 | Multiplets (m) | - | Complex overlapping signals due to coupling with each other. The protons on carbons adjacent to the protonated nitrogen and the oxygen will be deshielded. |
| N⁺H₂ | Variable (broad) | Singlet (br s) | - | Exchangeable with D₂O. |
Diagram 2: ¹H NMR Correlation Workflow
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show five distinct carbon signals corresponding to the methyl carbon and the four unique carbons of the morpholine ring. The chemical shifts will be influenced by the electronegativity of the adjacent oxygen and protonated nitrogen atoms. Carbons bonded to these heteroatoms (C-2, C-3, C-5, and C-6) will be deshielded and appear at higher chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| CH₃ | ~15 - 20 | Aliphatic methyl group. |
| C-3 | ~55 - 60 | Chiral carbon, attached to the methyl group and oxygen. |
| C-5 | ~65 - 70 | Carbon adjacent to oxygen. |
| C-2 | ~45 - 50 | Carbon adjacent to the protonated nitrogen. |
| C-6 | ~40 - 45 | Carbon adjacent to the protonated nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying functional groups. In the case of this compound, the key diagnostic absorptions will be associated with the protonated secondary amine (N⁺H₂).[3][4][5]
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |
| N⁺-H Stretch | 2700 - 2400 | Strong, Broad | Stretching of the N⁺-H bonds in the ammonium salt. |
| N⁺H₂ Bend | 1620 - 1560 | Medium | Bending (scissoring) vibration of the N⁺H₂ group.[3][5][6] |
| C-H Stretch | 3000 - 2850 | Medium | Aliphatic C-H stretching. |
| C-O Stretch | 1150 - 1050 | Strong | Stretching of the C-O-C ether linkage. |
The broad and strong absorption in the 2700-2400 cm⁻¹ region is a hallmark of an amine salt.[6] The presence of a band in the 1620-1560 cm⁻¹ range is characteristic of a secondary amine salt.[3][5]
Diagram 3: IR Spectroscopy Analysis Workflow
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a hydrochloride salt, the analysis is typically performed on the free base, (R)-3-Methylmorpholine, which is generated in the ion source of the mass spectrometer. The molecular weight of the free base is 101.15 g/mol .[7][8][9]
The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 101. A prominent fragmentation pathway for morpholine derivatives is the alpha-cleavage adjacent to the nitrogen atom.
Table 4: Predicted Key Mass Fragments for (R)-3-Methylmorpholine
| m/z | Proposed Fragment | Notes |
| 101 | [C₅H₁₁NO]⁺ | Molecular ion peak of the free base. |
| 86 | [C₄H₈NO]⁺ | Loss of a methyl radical (•CH₃) via alpha-cleavage. |
| 57 | [C₃H₇N]⁺ | Further fragmentation of the morpholine ring. |
The "Nitrogen Rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular weight of 101 for (R)-3-Methylmorpholine.[2]
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan and subtract it from the sample scan. Identify and label the major absorption peaks.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Parameters (e.g., ESI-MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50 - 500.
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed masses.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust methodology for its structural confirmation and quality control. The characteristic signals in each spectrum, particularly the features arising from the protonated secondary amine and the chiral center, serve as unique fingerprints for this molecule. By following the outlined protocols and understanding the principles of spectral interpretation, researchers can confidently identify and characterize this important pharmaceutical building block.
References
- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. (R)-3-Methylmorpholine | C5H11NO | CID 641498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (R)-3-Methylmorpholine | 74572-04-6 [chemicalbook.com]
- 9. (R)-3-Methylmorpholine | 74572-04-6 [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility of (R)-3-Methylmorpholine Hydrochloride
This guide provides a comprehensive technical overview of the solubility of (R)-3-Methylmorpholine hydrochloride, a chiral amine of significant interest in pharmaceutical development and chemical synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, practical experimental methodologies for its determination, and the implications of its physicochemical properties.
Introduction to this compound
This compound is a chiral morpholine derivative utilized as a crucial building block in the synthesis of various biologically active molecules.[1] Its applications are prominent in the development of pharmaceuticals, including analgesics and anti-inflammatory drugs.[1] The compound also serves as a versatile reagent and solvent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.[1] An understanding of its solubility in different solvent systems is paramount for its effective use in these applications, influencing reaction kinetics, purification strategies, and formulation development.
Physicochemical Properties:
While specific data for the hydrochloride salt is limited, the properties of the free base, (R)-3-Methylmorpholine, provide foundational knowledge. The hydrochloride salt is a white to off-white crystalline solid.[1][2]
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | [1][3] |
| Molecular Weight | 137.61 g/mol | [1] |
| Melting Point | 123-127 °C | [1][2] |
| Appearance | White to orange to green powder to crystal | [1][2] |
| Optical Rotation | [α]20/D = 1.5 - 3.5° (c=1 in H₂O) | [1] |
| Storage Temperature | 2-8°C | [1][2] |
Theoretical Framework of Solubility
The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature and pressure. For an ionizable compound like this compound, solubility is significantly influenced by the pH of the solvent.
As the hydrochloride salt of a tertiary amine, this compound is expected to exhibit high aqueous solubility. This is due to the ionic nature of the salt, which allows for strong interactions with polar water molecules. The protonated amine and the chloride anion are readily hydrated.[4] In general, the hydrochloride salts of amines are more soluble in water than their corresponding free bases.[5]
The solubility of amine salts in water typically follows the order: primary ammonium > secondary ammonium > tertiary ammonium.[6] However, this is a general trend and can be influenced by other structural features of the molecule.
The pH of the aqueous medium plays a critical role. In acidic to neutral solutions, (R)-3-Methylmorpholine will exist predominantly in its protonated, more soluble form. As the pH increases into the basic range, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation if the concentration exceeds its intrinsic solubility. The relationship between pH, pKa, and the solubility of an ionizable compound is a key consideration in formulation and drug delivery.[7]
Solubility Profile of this compound
While specific quantitative solubility data for this compound in various solvents is not extensively available in peer-reviewed literature, qualitative descriptions consistently indicate its high solubility in water and good solubility in polar organic solvents.[1][8]
Qualitative Solubility Summary:
| Solvent | Solubility | Rationale |
| Water | High | As a hydrochloride salt, it is ionic and readily solvated by polar water molecules.[1][4] |
| Methanol | Soluble | A polar protic solvent that can effectively solvate the ionic compound. |
| Ethanol | Soluble | Similar to methanol, this polar protic solvent is expected to dissolve the salt. |
| Dichloromethane | Sparingly Soluble to Insoluble | A nonpolar aprotic solvent, less likely to effectively solvate the ionic salt. |
| Acetone | Sparingly Soluble | A polar aprotic solvent, may show some solubility but less than protic solvents. |
Note: This table is based on general principles of solubility for amine hydrochlorides and qualitative statements. Experimental verification is necessary for quantitative values.
For context, the parent compound, morpholine, is miscible with water, and its hydrochloride salt is also soluble in water.[9][10]
Experimental Determination of Solubility
To obtain precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely recognized and robust technique for determining the thermodynamic equilibrium solubility of a compound.
Shake-Flask Method for Thermodynamic Solubility
This method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated (e.g., on a shaker) at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the saturated solution by filtration or centrifugation. The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis.
Experimental Workflow:
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol:
-
Preparation: Accurately weigh an excess amount of this compound into a suitable vessel (e.g., a glass vial or flask).
-
Solvent Addition: Add a precise volume of the desired solvent to the vessel.
-
Equilibration: Seal the vessel and place it in a temperature-controlled shaker or incubator. Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution using a syringe filter (e.g., 0.45 µm PTFE or PVDF) or by centrifuging the sample and carefully collecting the supernatant.
-
Quantification: Analyze the concentration of this compound in the clear filtrate or supernatant.
-
HPLC: A validated HPLC method with a suitable standard curve is the preferred method for accurate quantification.
-
UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.
-
Gravimetric Analysis: For highly soluble compounds, a known volume of the saturated solution can be evaporated to dryness, and the mass of the remaining solid can be determined.
-
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution becomes saturated and that equilibrium is established between the dissolved and undissolved states.
-
Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducible results.
-
Sufficient Equilibration Time: Allows the dissolution process to reach a steady state, providing the thermodynamic solubility rather than a kinetic measurement.
-
Filtration/Centrifugation: Crucial for removing all solid particles, as their presence would lead to an overestimation of the solubility.
Implications for Research and Drug Development
A thorough understanding of the solubility of this compound is critical for its successful application:
-
Chemical Synthesis: Solvent selection for reactions involving this compound will depend on its solubility. Higher solubility can lead to faster reaction rates and improved yields.
-
Purification: Knowledge of its solubility in different solvents is essential for developing effective crystallization and purification protocols.
-
Pharmaceutical Formulation: For drug development, aqueous solubility is a key determinant of bioavailability. The high aqueous solubility of this compound is advantageous for developing oral and parenteral dosage forms.
-
Analytical Method Development: Solubility data informs the selection of appropriate diluents and mobile phases for analytical techniques like HPLC.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 953780-78-4 [m.chemicalbook.com]
- 3. This compound, 97% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 4. Buy N-Methylmorpholine hydrochloride | 3651-67-0 [smolecule.com]
- 5. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Amine - Wikipedia [en.wikipedia.org]
- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 953780-78-4 [chemicalbook.com]
- 9. Morpholine [drugfuture.com]
- 10. scbt.com [scbt.com]
An In-Depth Technical Guide to the Chirality and Stereochemistry of (R)-3-Methylmorpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereoisomerism in Drug Design
In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The seemingly subtle difference in their spatial orientation can lead to profound variations in their interactions with the chiral environment of the human body, such as enzymes and receptors. It is this fundamental principle that underscores the critical need for stereochemically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the chirality and stereochemistry of (R)-3-Methylmorpholine hydrochloride, a key chiral building block in the synthesis of various pharmaceutical agents.
(R)-3-Methylmorpholine, and its hydrochloride salt, are versatile intermediates utilized in the synthesis of a range of biologically active compounds.[1] The presence of a chiral center at the C3 position of the morpholine ring necessitates stringent control over its stereochemical integrity throughout the synthetic and analytical processes. This guide will delve into the synthesis, chiral resolution, and detailed analytical methodologies for the stereochemical characterization of this compound, providing researchers and drug development professionals with the essential knowledge to effectively work with this important chiral intermediate.
The Stereochemistry of 3-Methylmorpholine
The morpholine ring is a saturated heterocycle containing both an amine and an ether functional group. The introduction of a methyl group at the C3 position creates a stereogenic center, giving rise to two enantiomers: (R)-3-Methylmorpholine and (S)-3-Methylmorpholine.
Figure 1: Enantiomers of 3-Methylmorpholine.
The biological activity of molecules containing the 3-methylmorpholine scaffold is often highly dependent on the configuration at this chiral center. For instance, the (R)-enantiomer is a key component in the synthesis of certain inhibitors of Vps34, which are being investigated for the treatment of solid tumors.[1] Therefore, the ability to synthesize and analyze the enantiomerically pure form of this compound is crucial for the development of effective and safe therapeutics.
Synthesis of Enantiomerically Pure this compound
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired enantiomer directly from achiral or prochiral starting materials using chiral catalysts or auxiliaries. One common approach involves the reduction of a chiral precursor.
Protocol: Asymmetric Reduction of (R)-5-Methylmorpholin-3-one [1]
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of lithium aluminum hydride (LAH) (2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.
-
Addition of Precursor: Slowly add a solution of (R)-5-methylmorpholin-3-one (1 equivalent) in anhydrous THF to the LAH solution dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Workup: Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®. Wash the filter cake with ethyl acetate.
-
Isolation: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-methylmorpholine as a colorless oil.
-
Salt Formation: Dissolve the resulting oil in a suitable solvent such as diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate this compound.
Chiral Resolution of Racemic 3-Methylmorpholine
Chiral resolution is a classical and widely used method for separating enantiomers from a racemic mixture.[2] This technique typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral acid. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Principle of Diastereomeric Salt Resolution
Figure 2: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Protocol: Chiral Resolution using a Tartaric Acid Derivative
-
Salt Formation: Dissolve racemic 3-methylmorpholine in a suitable solvent, such as ethyl acetate. Add a solution of O,O'-dibenzoyl-(R,R)-tartaric acid monohydrate (typically 0.5 to 1.0 molar equivalent) in the same solvent.
-
Crystallization: Stir the mixture at room temperature to induce crystallization of the less soluble diastereomeric salt. The crystallization time can be varied to optimize the yield and enantiomeric purity.
-
Isolation of Diastereomer: Filter the precipitate, wash with a small amount of cold solvent, and dry.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., diethyl ether) and an aqueous basic solution (e.g., saturated sodium bicarbonate). Stir until the salt is fully dissolved.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Isolation of Enantiomer: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the enantiomerically enriched 3-methylmorpholine.
-
Salt Formation: Convert the free amine to the hydrochloride salt as previously described.
Analytical Characterization and Stereochemical Confirmation
Ensuring the enantiomeric purity of this compound is a critical quality control step. A combination of analytical techniques is employed for this purpose.
Chiral Chromatography (HPLC and GC)
Chiral chromatography is the most powerful and widely used technique for the separation and quantification of enantiomers.[4] This can be performed using either high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP).
Chiral HPLC
The separation of chiral amines by HPLC is a well-established technique.[5][6] Polysaccharide-based CSPs (e.g., Chiralcel® or Chiralpak® series) are often effective for a wide range of compounds.
Illustrative Chiral HPLC Method Development Strategy
-
Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, AD, etc.) under both normal-phase and polar organic modes.[3]
-
Mobile Phase Optimization:
-
Normal Phase: A typical mobile phase consists of a mixture of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol). The addition of a small amount of a basic additive, such as diethylamine (DEA) or butylamine, is often necessary to improve peak shape and reduce tailing for basic analytes like 3-methylmorpholine.
-
Polar Organic Mode: This mode utilizes polar organic solvents like acetonitrile or methanol. Again, a basic additive is usually required.
-
-
Parameter Optimization: Once a suitable column and mobile phase system are identified, further optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).
Chiral Gas Chromatography (GC)
For volatile amines like 3-methylmorpholine, chiral GC offers high resolution and sensitivity.[7][8] Cyclodextrin-based CSPs are commonly used for the enantioselective analysis of a wide range of volatile compounds.
Illustrative Chiral GC Method Development
-
Derivatization (Optional but often beneficial): To improve volatility and chromatographic performance, the amine can be derivatized, for example, by acylation with trifluoroacetic anhydride (TFAA) or another suitable reagent.
-
Column Selection: Choose a chiral capillary column with a cyclodextrin-based stationary phase (e.g., a β- or γ-cyclodextrin derivative).
-
Temperature Program Optimization: Develop a temperature program for the GC oven that provides good separation of the enantiomers in a reasonable analysis time.
-
Detector: A flame ionization detector (FID) is commonly used for quantification, while a mass spectrometer (MS) can be used for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structure elucidation and can also be used to determine enantiomeric purity and assign absolute configuration, typically through the use of chiral derivatizing agents or chiral solvating agents (chiral shift reagents).[9]
Using Chiral Derivatizing Agents
Reaction of a racemic mixture of 3-methylmorpholine with a single enantiomer of a chiral derivatizing agent (e.g., Mosher's acid chloride) produces a mixture of diastereomers. These diastereomers are chemically distinct and will exhibit different chemical shifts in their NMR spectra, allowing for the quantification of each enantiomer.
Using Chiral Solvating Agents (Chiral Shift Reagents)
Chiral solvating agents form transient, non-covalent diastereomeric complexes with the enantiomers in solution. This interaction can induce small but measurable differences in the chemical shifts of the enantiomers, enabling the determination of the enantiomeric ratio.
While specific ¹H and ¹³C NMR spectral data for the individual enantiomers of 3-methylmorpholine are not extensively detailed in readily available literature, the spectra of the racemic mixture can be used as a reference.[10][11] The key to using NMR for chiral analysis lies in creating a diastereomeric environment that makes the enantiomers spectroscopically non-equivalent.
Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral substance. For this compound, a specific optical rotation value can be used as an indicator of enantiomeric purity, although it is not as precise as chromatographic methods for determining enantiomeric excess (ee).
| Property | Value | Reference |
| Specific Optical Rotation ([α]D) | +1° to +3° (c=1 in H₂O at 20°C) | Thermo Scientific Chemicals |
Applications in Drug Development
(R)-3-Methylmorpholine is a valuable building block in the synthesis of complex, biologically active molecules. Its rigid, chair-like conformation and the stereospecific orientation of the methyl group can be crucial for the desired pharmacological activity of the final compound. Its use as an intermediate in the synthesis of kinase inhibitors, such as those targeting Vps34 for cancer therapy, highlights its importance in modern medicinal chemistry.[1] The morpholine moiety, in general, is often incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability.
Conclusion
The stereochemical integrity of this compound is a critical parameter for its successful application in pharmaceutical synthesis. This guide has provided a detailed overview of the stereochemistry of this important chiral building block, outlining methods for its enantioselective synthesis and resolution. Furthermore, a comprehensive discussion of the analytical techniques required for the confirmation of its stereochemical purity has been presented. A thorough understanding and application of these principles and methodologies are essential for researchers and scientists working to develop the next generation of stereochemically pure and effective therapeutic agents.
References
- 1. (R)-3-Methylmorpholine | 74572-04-6 [chemicalbook.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 3S-3-METHYLMORPHOLINE(350595-57-2) 1H NMR spectrum [chemicalbook.com]
- 11. 3-methylmorpholine(42185-06-8) 1H NMR spectrum [chemicalbook.com]
Discovery and history of chiral morpholine derivatives
An In-Depth Technical Guide to the Discovery and History of Chiral Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3][4] The introduction of stereocenters into this six-membered ring has opened vast new dimensions in drug design, allowing for precise three-dimensional interactions with biological targets. This guide provides a comprehensive exploration of the discovery and historical evolution of chiral morpholine derivatives. We trace the progression from early, non-stereocontrolled syntheses to the sophisticated catalytic asymmetric methodologies that define the state-of-the-art. By examining the causality behind key experimental advancements and their applications in drug development, this document serves as a technical resource for researchers aiming to leverage the power of chiral morpholines in their own discovery programs.
The Ascendancy of the Morpholine Scaffold: From Industrial Chemical to Privileged Structure
The story of morpholine, a heterocycle featuring both amine and ether functional groups, begins not in the chiral world, but in the realm of industrial chemistry.[5] Early large-scale production methods involved the dehydration of diethanolamine with sulfuric acid or the reaction of diethylene glycol with ammonia under high pressure and temperature.[5][6] These processes yielded the simple, achiral parent molecule, O(CH₂CH₂)₂NH, valued for its properties as a solvent, corrosion inhibitor, and pH adjuster in industrial applications.[5]
The transition of the morpholine ring from a bulk chemical to a high-value component in drug discovery was driven by the unique set of properties it confers upon a molecule.[1][2] Its pKa of approximately 8.7 provides optimal basicity for physiological conditions, while the oxygen atom acts as a hydrogen bond acceptor, enhancing aqueous solubility.[7] This combination improves the overall pharmacokinetic profile, including bioavailability and metabolic stability, making it an attractive replacement for other cyclic amines like piperidine or piperazine.[3][7] This realization led to its classification as a "privileged structure"—a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target.[1][2][4]
The next logical and critical step in its evolution was the introduction of chirality. As the principles of asymmetric synthesis matured, chemists recognized that controlling the stereochemistry of substituents on the morpholine ring would be essential for optimizing target engagement and minimizing off-target effects, a fundamental tenet of modern drug design.[8]
Foundational Strategies: The Dawn of Asymmetric Synthesis
The initial forays into synthesizing optically active morpholines relied heavily on established principles of asymmetric synthesis, primarily leveraging pre-existing sources of chirality.
Chiral Pool Synthesis
The most direct path to enantiomerically pure compounds is to begin with one. The "chiral pool" refers to the collection of inexpensive, readily available enantiopure natural products. For morpholine synthesis, chiral amino acids and their corresponding amino alcohols are the most common starting points.[9] This strategy offers robust control over the absolute stereochemistry of at least one center in the final product.
Systematic Chemical Diversity (SCD) approaches have successfully utilized enantiomerically pure amino acids and amino alcohols to generate a wide array of regiochemically and stereochemically diverse morpholines.[9] For instance, an intramolecular Michael reaction (either oxa- or aza-) is a key ring-forming step, where the stereocenter from the starting amino alcohol dictates the final configuration.[9]
Chiral Auxiliaries
When a suitable chiral starting material is unavailable, a chiral auxiliary can be employed. This involves temporarily attaching a chiral molecule to an achiral substrate to direct a stereoselective transformation. A notable example is the use of the pseudoephedrine auxiliary in the synthesis of chiral 1,2-amino alcohols, which are direct precursors to morpholin-2-ones.[10] The auxiliary guides a Brønsted acid-catalyzed reaction between an arylglyoxal and the amine, yielding a morpholinone product with high diastereoselectivity.[10] The auxiliary can then be cleaved and recycled, leaving the enantiomerically enriched product.
Substrate-Controlled Diastereoselective Reactions
In this approach, a pre-existing stereocenter on a substrate directs the formation of a new stereocenter. A classic example is the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols.[11][12] Treatment with bromine initiates a bromocyclization, where the stereochemistry of the starting amino alcohol controls the facial selectivity of the ring closure, leading to highly substituted chiral morpholines.[11]
The Catalyst Revolution: Modern Enantioselective Methodologies
While foundational methods were effective, they often required stoichiometric amounts of chiral material. The development of catalytic asymmetric methods represented a paradigm shift, enabling the generation of vast quantities of chiral material from achiral precursors using only a small amount of a chiral catalyst.
Transition Metal Catalysis
Asymmetric Hydrogenation: This is one of the most powerful and atom-economical methods for creating chiral centers.[13] In the context of morpholines, it is typically applied in an "after cyclization" strategy.[14] An unsaturated dehydromorpholine is synthesized first, and then a chiral transition metal complex, often rhodium- or ruthenium-based, catalyzes the enantioselective addition of hydrogen across the double bond. A key breakthrough was the use of bisphosphine-rhodium catalysts with a large bite angle, which proved highly effective for the hydrogenation of 2-substituted dehydromorpholines, achieving excellent enantioselectivities (up to 99% ee) and quantitative yields.[13][14][15]
Palladium-Catalyzed Cyclizations: Palladium catalysts are exceptionally versatile for forming C-N and C-O bonds. Wacker-type aerobic oxidative cyclization of alkenes containing tethered amino alcohol functionalities provides a direct route to the morpholine core.[16] Similarly, Pd-catalyzed carboamination reactions between a substituted ethanolamine and an aryl or alkenyl bromide have been developed to produce cis-3,5-disubstituted morpholines.[17]
Organocatalysis
Organocatalysis, which uses small, metal-free organic molecules to catalyze asymmetric transformations, has emerged as a powerful complement to metal catalysis. For morpholine synthesis, cinchona alkaloid derivatives have been successfully employed as catalysts for asymmetric halocyclization reactions.[18] This method allows for the construction of morpholines containing a quaternary stereocenter from simple alkenol substrates with excellent yields and enantioselectivities under mild conditions.[18]
Tandem and One-Pot Reactions
To improve efficiency and reduce waste, chemists increasingly design tandem or one-pot reactions where multiple transformations occur in a single reaction vessel. A highly effective strategy for synthesizing 3-substituted morpholines involves a tandem hydroamination/asymmetric transfer hydrogenation sequence.[16][19] First, a titanium catalyst promotes the intramolecular hydroamination of an aminoalkyne to form a cyclic imine. Without isolation, a chiral Noyori-Ikariya ruthenium catalyst is added, which reduces the imine to the chiral morpholine with high enantioselectivity (>95% ee).[19]
Application in Drug Discovery: The Chiral Morpholine in Action
The development of these sophisticated synthetic routes has enabled the widespread incorporation of chiral morpholines into drug candidates across numerous therapeutic areas.[17][20] The morpholine moiety is often critical to the drug's function, either by participating directly in binding interactions or by correctly orienting other pharmacophoric elements.[4][21]
| Drug Name | Therapeutic Area | Role of the Chiral Morpholine |
| Linezolid | Antibacterial | The morpholine ring is a key part of the scaffold, contributing to the drug's unique mechanism of inhibiting bacterial protein synthesis.[5] |
| Gefitinib | Anticancer | The morpholine group enhances solubility and provides a key interaction point within the ATP-binding pocket of the EGFR kinase.[5] |
| Aprepitant | Antiemetic | The chiral morpholine core acts as a rigid scaffold to position the aromatic substituents for optimal binding to the NK1 receptor.[22] |
| Reboxetine | Antidepressant | The (S,S)-enantiomer containing a 2-substituted morpholine is a selective norepinephrine reuptake inhibitor.[22][23] |
Table 1: Selected Examples of FDA-Approved Drugs Containing Chiral Morpholine Moieties.[5][7][24]
The causality behind the morpholine's success is multifaceted. In CNS drug discovery, for example, the scaffold provides a well-balanced lipophilic-hydrophilic profile, which is crucial for permeability across the blood-brain barrier.[21] Its flexible chair-like conformation allows it to adapt to the shape of various binding sites, while the nitrogen and oxygen atoms provide key hydrogen bonding capabilities.[21]
Experimental Protocol: Catalytic Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine
This protocol is a representative example based on the highly efficient methods developed for enantioselective morpholine synthesis.[13][15]
Objective: To synthesize enantiomerically enriched (S)-2-phenylmorpholine from 2-phenyl-5,6-dihydromorpholine.
Reaction Scheme: 2-phenyl-5,6-dihydromorpholine + H₂ --(SKP-Rh complex)--> (S)-2-phenylmorpholine
Materials:
-
2-phenyl-5,6-dihydromorpholine (1.0 mmol, 161.2 mg)
-
[Rh(COD)(SKP)]BF₄ (SKP-Rh complex, 0.01 mmol, 1 mol%)
-
Dichloromethane (DCM), anhydrous (5.0 mL)
-
Hydrogen gas (H₂) balloon or high-pressure autoclave
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for air-sensitive reactions
Procedure:
-
Catalyst and Substrate Preparation: In a glovebox under an inert atmosphere, add the Rh-catalyst (0.01 mmol) to a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Solvent and Substrate Addition: Add anhydrous DCM (5.0 mL) to the flask. Add the 2-phenyl-5,6-dihydromorpholine substrate (1.0 mmol) to the solution.
-
Reaction Setup: Seal the flask. If using a balloon, purge the flask with H₂ gas three times. If using an autoclave, place the sealed vial inside, purge the autoclave with H₂, and pressurize to the desired pressure (e.g., 50 atm).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature (or as optimized) for the specified time (e.g., 12-24 hours). The progress can be monitored by TLC or GC-MS by taking aliquots under an inert atmosphere.
-
Workup: Once the reaction is complete, carefully vent the H₂ gas. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (S)-2-phenylmorpholine.
-
Analysis: Determine the yield of the isolated product. The enantiomeric excess (% ee) must be determined by chiral HPLC analysis, comparing the product to a racemic standard.
Self-Validation and Causality:
-
Catalyst Choice: The SKP-Rh complex is chosen for its large bite angle, which creates a well-defined and rigid chiral pocket around the metal center, forcing the substrate to coordinate in a specific orientation and leading to high enantioselectivity.[14][15]
-
Inert Atmosphere: The Rh(I) catalyst is sensitive to oxidation, which would deactivate it. All steps must be performed under an inert atmosphere (N₂ or Ar) to ensure catalytic activity.
-
Anhydrous Solvent: Water can interfere with the catalyst and the reaction, potentially lowering both yield and enantioselectivity.
-
Chiral HPLC: This is the gold standard for determining the enantiomeric purity of the product. Without this validation step, the success of the asymmetric induction cannot be quantified.
Conclusion and Future Outlook
The journey of chiral morpholine derivatives from conceptual curiosities to essential components of modern pharmaceuticals showcases the power of synthetic innovation. The progression from stoichiometric chiral pool methods to highly efficient and selective catalytic processes has made these valuable scaffolds readily accessible.[25] This accessibility has, in turn, fueled their adoption in drug discovery, leading to numerous successful therapeutic agents.[1][26]
The future of the field will likely focus on several key areas. The development of even more sustainable and economical catalytic systems, perhaps using earth-abundant metals, is a major goal.[17] The synthesis of morpholines with unprecedented substitution patterns and complexity will continue to be explored, driven by the need for novel chemical matter in screening libraries.[9] As our understanding of biological systems deepens, the chiral morpholine scaffold will undoubtedly continue to be a trusted and versatile tool for scientists and researchers dedicated to developing the next generation of medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. Early history of asymmetric synthesis: who are the scientists who set up the basic principles and the first experiments? - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. banglajol.info [banglajol.info]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Morpholine synthesis [organic-chemistry.org]
- 17. e3s-conferences.org [e3s-conferences.org]
- 18. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Morpholine Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermochemical properties of (R)-3-Methylmorpholine hydrochloride
An In-depth Technical Guide to the Thermochemical Properties of (R)-3-Methylmorpholine Hydrochloride
Abstract
This compound is a chiral morpholine derivative of significant interest in pharmaceutical synthesis.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its thermochemical properties is paramount for ensuring process safety, stability, and scalability. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for the experimental determination of key thermochemical parameters for this compound, including its standard enthalpy of formation and heat capacity. By detailing field-proven calorimetric methodologies, this document serves as a practical manual for acquiring the critical thermodynamic data necessary for robust chemical process development and risk assessment.
Introduction: The Imperative for Thermochemical Characterization
This compound (CAS: 953780-78-4, Formula: C₅H₁₂ClNO) is a chiral building block used in the synthesis of complex pharmaceutical molecules.[1][3] Its structure, featuring a morpholine ring, imparts specific physicochemical properties that can influence the solubility and biological activity of a final drug product.[4] The hydrochloride salt form is often chosen to enhance stability and aqueous solubility.[5]
However, the journey from laboratory-scale synthesis to commercial production is fraught with challenges, many of which are thermodynamic in nature. The energy released or absorbed during chemical reactions, the heat required to raise the temperature of a substance, and the material's thermal stability are not merely academic data points; they are critical safety parameters.[6] Inadequate characterization can lead to uncontrolled exothermic events, product degradation, or unpredictable process performance.
Therefore, this guide focuses on the "how" and "why" of determining the thermochemical properties of this compound. We will explore the fundamental principles and provide detailed, actionable protocols for two core experimental techniques: Bomb Calorimetry for determining the enthalpy of combustion and Differential Scanning Calorimetry (DSC) for measuring heat capacity.[7][8]
Core Thermochemical Properties: A Conceptual Framework
To ensure a robust process, we must quantify the following properties:
-
Standard Enthalpy of Formation (ΔHf°) : This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[9] It is the cornerstone of thermochemical calculation, allowing for the prediction of the heat of any reaction involving the compound. A highly negative enthalpy of formation suggests a thermodynamically stable compound relative to its elements.
-
Heat Capacity (Cp) : This property quantifies the amount of heat required to raise the temperature of a substance by a specific amount (e.g., per gram per degree Celsius).[10] In practical terms, Cp data is essential for designing heating and cooling systems in a reactor, preventing thermal runaway, and understanding how a material will behave under different temperature conditions.
-
Gibbs Free Energy (G) and Entropy (S) : While enthalpy describes the heat content, Gibbs Free Energy combines enthalpy and entropy to predict the spontaneity of a process.[6] The dissolution of a salt, for instance, is an entropy-driven process.[11]
Experimental Determination of the Standard Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation cannot be measured directly. Instead, it is calculated from an experimentally determined enthalpy of reaction, typically the enthalpy of combustion, using Hess's Law.[9][12]
Methodology: Combustion Calorimetry
Combustion calorimetry is the gold standard for determining the enthalpy of formation of organic compounds.[13] The sample is completely combusted in a high-pressure oxygen environment within a sealed vessel (a "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the resulting temperature change is precisely measured.[8]
-
Calorimeter Calibration:
-
Accurately weigh a pellet of a standard substance with a known enthalpy of combustion (e.g., benzoic acid).
-
Place the pellet in the bomb, which is then sealed and pressurized with pure oxygen (typically ~30 atm).
-
Submerge the bomb in a known mass of water within the calorimeter's insulated jacket.
-
Ignite the sample electrically and record the temperature change of the water until a maximum is reached and the system begins to cool.
-
From the known energy released by the standard and the measured temperature rise, calculate the heat capacity of the calorimeter system (Ccal).
-
-
Sample Analysis:
-
Repeat the above procedure using a precisely weighed pellet of this compound.
-
Record the temperature change (ΔT) from the combustion of the sample.
-
-
Calculation of Enthalpy of Combustion:
-
The total heat released (qtotal) is calculated as: q_total = C_cal * ΔT.
-
This total heat is corrected for the heat released by the ignition wire and for the formation of nitric acid from the nitrogen in the sample and atmosphere (Washburn corrections).[13]
-
The standard molar enthalpy of combustion (ΔHc°) is then calculated by dividing the corrected heat by the number of moles of the sample.
-
-
Calculation of Enthalpy of Formation (ΔHf°):
-
Using the balanced combustion reaction for this compound: C₅H₁₂ClNO (s) + 7.25 O₂ (g) → 5 CO₂ (g) + 5.5 H₂O (l) + 0.5 N₂ (g) + HCl (aq)
-
Apply Hess's Law: ΔH_c° = [5 * ΔH_f°(CO₂, g) + 5.5 * ΔH_f°(H₂O, l) + ΔH_f°(HCl, aq)] - [ΔH_f°(C₅H₁₂ClNO, s)]
-
Rearrange the equation to solve for the enthalpy of formation of the sample, using known standard enthalpy of formation values for CO₂, H₂O, and HCl.[13]
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]
- 9. Enthalpy Changes by Calorimetry [wwwchem.uwimona.edu.jm]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. vernier.com [vernier.com]
- 13. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Application of (R)-3-Methylmorpholine Hydrochloride in Asymmetric Synthesis
Application Note AP2025-12-31
Introduction
In the landscape of modern asymmetric synthesis, the strategic use of chiral building blocks is paramount for the efficient construction of enantiomerically pure molecules. These synthons, possessing one or more defined stereocenters, serve as foundational units that impart chirality to the final target molecule, bypassing the need for often complex and optimization-intensive asymmetric catalytic steps. Among these crucial building blocks, chiral morpholine derivatives have garnered significant attention due to their prevalence in a wide array of biologically active compounds and their unique conformational and electronic properties. This application note provides a detailed guide on the use of (R)-3-Methylmorpholine hydrochloride, a versatile chiral secondary amine, as a key structural synthon in the synthesis of complex pharmaceutical agents. We will explore its properties, its role in conferring stereochemical identity, and provide a detailed protocol for its incorporation into advanced heterocyclic scaffolds.
Profile of a Versatile Chiral Synthon: (R)-3-Methylmorpholine
(R)-3-Methylmorpholine is a chiral amine characterized by a morpholine ring with a methyl group at the C-3 position, establishing a fixed (R) stereocenter.[1] The hydrochloride salt form enhances its stability and simplifies handling and storage. Its utility in asymmetric synthesis stems not from its use as a catalyst, but as a fundamental chiral scaffold.
Causality of its Utility:
-
Pre-defined Stereocenter: The primary advantage is the presence of a synthetically immutable stereocenter adjacent to the nitrogen atom. When incorporated into a larger molecule, this (R)-configuration is directly transferred, dictating the spatial arrangement of substituents and influencing the overall three-dimensional structure.
-
Nucleophilic Nitrogen: The secondary amine functionality is a potent nucleophile, enabling its straightforward incorporation into various molecular frameworks via reactions such as nucleophilic aromatic substitution (SNAr), reductive amination, or acylation.
-
Pharmacophoric Significance: The morpholine ring is a privileged structure in medicinal chemistry. Its oxygen atom can act as a hydrogen bond acceptor, and its overall structure often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to the parent molecule.[2]
Table 1: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 138050-13-8 (for hydrochloride) | N/A |
| Molecular Formula | C₅H₁₂ClNO | [3] |
| Molecular Weight | 137.61 g/mol | [3] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and polar organic solvents | [1] |
| Storage | 2-8°C, sealed in dry, dark place | N/A |
Application Spotlight: Synthesis of a Selective Vps34 Kinase Inhibitor
A compelling example of (R)-3-Methylmorpholine's strategic use is in the synthesis of (2S)-8-[(3R)-3-Methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one (hereafter "Vps34-IN-1"). This compound is a potent and highly selective inhibitor of the Vps34 lipid kinase, a critical enzyme in autophagy and vesicle trafficking, making it a target for cancer therapy.[2][4]
In the development of Vps34-IN-1, medicinal chemists discovered that the introduction of the (R)-3-methylmorpholine moiety was a critical determinant of selectivity.[2] The methyl group at the C-3 position creates a specific steric interaction within the kinase binding pocket that favors binding to Vps34 over other related class I PI3K kinases.[4] This highlights the profound impact a simple chiral building block can have on the biological activity and specificity of a complex drug candidate.
The core synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction between the (R)-3-methylmorpholine and a chlorinated pyrimidopyrimidinone scaffold. This key bond-forming reaction directly installs the chiral moiety onto the core of the final molecule.
Caption: Workflow for incorporating (R)-3-Methylmorpholine.
Experimental Protocols
The following is a representative, self-validating protocol for the key SNAr coupling reaction. This protocol is based on established procedures for similar transformations on pyrimidine-based heterocycles and the specific reactants used in the synthesis of Vps34-IN-1.[2][5]
Protocol 1: Synthesis of Vps34-IN-1 via SNAr Coupling
This protocol describes the nucleophilic aromatic substitution reaction to couple (R)-3-Methylmorpholine with the chlorinated heterocyclic core.
Materials:
-
(2S)-8-Chloro-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one (Scaffold Precursor, 1.0 eq)
-
This compound (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser or reaction vessel with heating mantle/block
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
-
Flash chromatography system or glass column
Procedure:
-
Reagent Preparation:
-
To a dry round-bottom flask under an inert atmosphere (N₂), add the chlorinated heterocyclic core (1.0 eq).
-
Dissolve the starting material in anhydrous NMP or DMSO to a concentration of approximately 0.1-0.2 M. Causality: These polar aprotic solvents are ideal for SNAr reactions as they effectively solvate the intermediates and allow for higher reaction temperatures.
-
-
Amine Deprotonation and Addition:
-
In a separate vial, suspend this compound (1.5 eq) in a small amount of the reaction solvent.
-
Add DIPEA (3.0-4.0 eq). The mixture should become a clear solution as the free base is formed. Causality: DIPEA is a non-nucleophilic organic base used to neutralize the HCl salt and the HCl generated during the reaction, driving the equilibrium towards the product. An excess is used to ensure complete reaction.
-
Add the solution of the free (R)-3-Methylmorpholine to the reaction flask containing the chlorinated core at room temperature.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours. Self-Validation: A successful reaction is indicated by the consumption of the starting material (chlorinated core) and the appearance of a new, more polar spot (the product) on TLC.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water or saturated NaHCO₃ solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine. Causality: The aqueous washes remove the NMP/DMSO solvent and the DIPEA-hydrochloride salt.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) to elute the product.
-
Combine the pure fractions and evaporate the solvent to yield Vps34-IN-1 as a solid.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
-
Verify the enantiomeric purity via chiral HPLC analysis if required.
-
Caption: General mechanism for the key SNAr coupling step.
Conclusion
This compound is a powerful and efficient chiral building block for modern asymmetric synthesis. Its value lies in the direct and reliable transfer of its pre-defined stereochemistry into complex target molecules. As demonstrated in the synthesis of a highly selective Vps34 kinase inhibitor, the strategic incorporation of this synthon can be a decisive factor in achieving the desired biological profile. The provided protocol for its coupling via a nucleophilic aromatic substitution reaction offers a robust and adaptable method for researchers in drug discovery and chemical synthesis, enabling the streamlined construction of enantiomerically pure morpholine-containing compounds.
References
- 1. orb.binghamton.edu [orb.binghamton.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one: a novel potent and selective inhibitor of Vps34 for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
The Strategic Application of (R)-3-Methylmorpholine as a Chiral Building Block in Modern Synthesis
Introduction: Beyond the Auxiliary Mindset
In the landscape of asymmetric synthesis, the term "chiral auxiliary" often evokes a paradigm of temporary incorporation, stereochemical guidance, and subsequent cleavage.[1] While this remains a powerful strategy, a nuanced understanding of chiral molecules reveals a broader spectrum of application. (R)-3-Methylmorpholine, particularly as its hydrochloride salt, stands as a prime example of a molecule that transcends this classical definition. It is more aptly described as a chiral building block or a "chiral synthon." Its inherent, fixed chirality is not transiently imparted to a prochiral substrate but is instead integrated as a permanent, stereochemically defined feature within the final molecular architecture.
This distinction is critical for researchers, scientists, and drug development professionals. The strategic value of (R)-3-Methylmorpholine lies in its ability to introduce a specific three-dimensional geometry that can be crucial for biological activity, particularly in the development of targeted therapeutics.[2][3] For instance, the unique spatial arrangement conferred by the (R)-3-methyl group has been instrumental in achieving selectivity for certain kinase inhibitors by influencing how the molecule fits into the enzyme's binding pocket.[1][4]
This guide provides a detailed protocol for the practical application of (R)-3-Methylmorpholine hydrochloride in a common and fundamental synthetic transformation: N-acylation (amide bond formation). We will move beyond a simple list of steps to explain the underlying chemical principles and experimental considerations, reflecting a field-proven approach to its use.
PART 1: Foundational Concepts and Pre-reaction Preparations
The Role of the Hydrochloride Salt
(R)-3-Methylmorpholine is often supplied as a hydrochloride salt (C₅H₁₂ClNO) for enhanced stability and ease of handling.[5] The protonated nitrogen atom is non-nucleophilic and will not react in an acylation reaction. Therefore, a mandatory pre-reaction step is the neutralization of the salt to liberate the free amine.
Protocol: Liberation of the Free Amine
This protocol details the process of neutralizing this compound to its free amine form, making it ready for subsequent reactions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in deionized water.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a 1M solution of NaOH or a saturated solution of K₂CO₃ while stirring until the pH of the solution is >10. This ensures complete deprotonation of the morpholine nitrogen.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like DCM or EtOAc. The free amine is significantly more soluble in organic solvents than its salt form.
-
Washing: Combine the organic extracts and wash once with brine. This step helps to remove residual water from the organic phase.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The resulting colorless oil is the free (R)-3-Methylmorpholine, ready for use.
PART 2: Core Application Protocol - N-Acylation
N-acylation is a cornerstone reaction in organic synthesis, forming a stable amide bond.[6] This protocol provides a robust method for coupling a generic carboxylic acid with the liberated (R)-3-Methylmorpholine. We will utilize a common peptide coupling reagent, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), known for its efficiency and mild reaction conditions.[7]
Reaction Workflow Diagram
Caption: Workflow for the N-acylation of (R)-3-Methylmorpholine.
Detailed Experimental Protocol
Materials:
-
Free (R)-3-Methylmorpholine (1.0 eq)
-
Carboxylic acid of interest (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard aqueous workup solutions (e.g., 5% NaHCO₃, 1M HCl, brine)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.05 eq) and dissolve it in anhydrous DMF or DCM.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. This period allows for the formation of the activated O-acylisourea ester, which is highly reactive towards amines.[7] The choice of DIPEA as a non-nucleophilic base is crucial to prevent side reactions and to neutralize the acid formed during the activation.[7]
-
Amine Addition: In a separate flask, dissolve the free (R)-3-Methylmorpholine (1.0 eq) in a small amount of the reaction solvent. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine. Reactions are typically complete within 2-12 hours.
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), 5% NaHCO₃ (to remove unreacted carboxylic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel to yield the final N-acylated (R)-3-methylmorpholine derivative.
PART 3: Data, Insights, and Validation
Expected Outcomes and Causality
The described protocol is a robust and widely applicable method for amide bond formation.[8] The use of HATU generally leads to high yields with minimal racemization if the carboxylic acid contains a chiral center adjacent to the carboxyl group.
| Substrate Type | Coupling Reagent | Base | Typical Yield (%) | Key Considerations |
| Aliphatic Carboxylic Acid | HATU | DIPEA | 85-95% | Straightforward, generally clean reactions. |
| Aromatic Carboxylic Acid | HATU | DIPEA | 80-90% | Electron-withdrawing groups on the acid may slow the reaction. |
| Electron-deficient Amines | EDC/HOBt/DMAP | DIPEA | 60-85% | For less nucleophilic amines, alternative coupling agents might be required for optimal results.[9] |
Table 1: Representative data for amide coupling reactions.
Expertise & Experience Insights:
-
Solvent Choice: While DMF is an excellent solvent for dissolving a wide range of substrates, DCM can be advantageous for easier workup due to its immiscibility with water.
-
Base Selection: The use of a hindered, non-nucleophilic base like DIPEA is critical. Using a base like triethylamine can sometimes lead to side products.
-
Temperature Control: For highly sensitive substrates, the reaction can be run at 0 °C to minimize potential side reactions, although this may increase the reaction time.
Mechanism of Activation and Coupling
The success of this protocol hinges on the efficient activation of the carboxylic acid by HATU in the presence of a base.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Conclusion
This compound is a valuable chiral building block for introducing stereochemically defined morpholine scaffolds into target molecules.[2] Its effective use requires an understanding of its properties as a salt and the application of robust protocols for its derivatization. The N-acylation procedure detailed here represents a fundamental and reliable method for incorporating this synthon, providing a gateway to novel and complex molecules for drug discovery and development. The principles and techniques discussed are designed to be a self-validating system, ensuring reproducibility and high success rates in the research laboratory.
References
- 1. Discovery of (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one: a novel potent and selective inhibitor of Vps34 for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. hepatochem.com [hepatochem.com]
- 7. growingscience.com [growingscience.com]
- 8. iajpr.com [iajpr.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (R)-3-Methylmorpholine Hydrochloride as a Versatile Chiral Building Block in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Chiral Morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of approved pharmaceuticals and clinical candidates. The conformational constraints and physicochemical properties imparted by the morpholine nucleus—specifically its weak basicity and potential for hydrogen bonding—can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile. When chirality is introduced to this scaffold, as in (R)-3-Methylmorpholine, it becomes a powerful tool for stereoselective synthesis.
While direct catalytic applications of (R)-3-Methylmorpholine hydrochloride are not extensively documented, its primary value lies in its role as a versatile chiral building block.[1] Its enantiomerically pure structure serves as an excellent starting point for the synthesis of more complex chiral ligands, auxiliaries, and organocatalysts. This guide will explore the utility of this compound as a foundational element in the development of novel catalytic systems for asymmetric organic reactions.
Physicochemical Properties of (R)-3-Methylmorpholine
A comprehensive understanding of the physicochemical properties of (R)-3-Methylmorpholine is crucial for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 74572-04-6 | [2][3] |
| Molecular Formula | C₅H₁₁NO | [2][3] |
| Molecular Weight | 101.15 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in water and organic solvents | [1] |
| IUPAC Name | (3R)-3-methylmorpholine | [3] |
Application as a Chiral Precursor for Organocatalyst Synthesis
The true potential of this compound is realized when it is employed as a precursor for constructing more elaborate chiral catalysts. The secondary amine functionality provides a reactive handle for derivatization, allowing for its incorporation into various catalyst frameworks.
Causality Behind Catalyst Design: The rationale for using (R)-3-Methylmorpholine as a building block is twofold. First, the inherent chirality at the C3 position can induce stereoselectivity in reactions catalyzed by the final construct. Second, the morpholine ring itself can influence the catalyst's solubility, stability, and interaction with substrates through steric and electronic effects. For instance, the ether oxygen can participate in hydrogen bonding, which may be crucial for organizing the transition state in a catalytic cycle.[4]
Below is a representative workflow illustrating how (R)-3-Methylmorpholine can be derivatized to form a chiral diamine, a common ligand type in transition metal catalysis.
Caption: Synthetic workflow for converting (R)-3-Methylmorpholine into a chiral diamine ligand.
Representative Protocol: Asymmetric Michael Addition Catalyzed by a Chiral Secondary Amine Hydrochloride
The following protocol is a representative example of an asymmetric Michael addition of an aldehyde to a nitroalkene, a reaction type where chiral morpholine-based organocatalysts have shown promise.[6][7] This protocol is intended to serve as a starting point for researchers looking to explore the catalytic potential of this compound or its derivatives.
Reaction: Propanal + β-Nitrostyrene → (R)-2-Methyl-3-nitro-1-phenylpropan-1-ol
Materials:
-
This compound (or a similar chiral secondary amine hydrochloride catalyst)
-
Propanal
-
β-Nitrostyrene
-
Anhydrous solvent (e.g., Toluene, CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation (if starting from free base): If using (R)-3-Methylmorpholine free base, dissolve it in the chosen anhydrous solvent and add one equivalent of a suitable acid (e.g., HCl in ether) to generate the hydrochloride salt in situ.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the chiral secondary amine hydrochloride catalyst (10 mol%).
-
Addition of Reactants: Add the anhydrous solvent, followed by β-nitrostyrene (1.0 mmol). Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Initiation: Add propanal (2.0 mmol, 2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Trustworthiness of the Protocol: This protocol is based on well-established principles of iminium ion catalysis. The key to success lies in the precise control of reaction conditions, particularly the exclusion of moisture, which can hydrolyze the iminium ion intermediate and lead to racemic background reactions. The use of an inert atmosphere is also critical to prevent side reactions.
The following table presents representative data from the literature for asymmetric Michael additions catalyzed by chiral secondary amines, which can serve as a benchmark for experiments with this compound-derived catalysts.
| Catalyst Type | Aldehyde | Nitroalkene | Yield (%) | ee (%) | Reference |
| Chiral Secondary Amine | Propanal | β-Nitrostyrene | 85-95 | 90-99 | [5] |
| Chiral Diamine | Butanal | (E)-Nitropent-1-ene | 80-90 | >95 | [5] |
Mechanism of Catalysis: Iminium Ion Activation
In the representative Michael addition protocol, the chiral secondary amine hydrochloride acts as a precatalyst. The active catalytic species is the secondary amine, which reacts with the aldehyde to form a chiral iminium ion. This iminium ion is more electrophilic than the starting aldehyde, activating it towards nucleophilic attack by the nitroalkene.
Caption: Iminium ion catalytic cycle for the asymmetric Michael addition.
The chirality of the amine is transferred to the product during the nucleophilic attack of the nitroalkene on the iminium ion. The stereochemical outcome is determined by the facial selectivity of this attack, which is controlled by the steric environment created by the chiral catalyst.
Conclusion
This compound is a valuable and versatile chiral building block in the field of asymmetric synthesis. While it may not be a widely used direct catalyst itself, its true strength lies in its application as a precursor for the synthesis of more complex and highly effective chiral ligands and organocatalysts. Its enantiomerically pure structure, combined with the useful physicochemical properties of the morpholine scaffold, makes it an attractive starting material for the development of novel catalytic systems. The representative protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this and similar chiral building blocks in their pursuit of efficient and stereoselective synthetic methodologies.
References
- 1. CAS 74572-04-6: (R)-3-Methylmorpholine | CymitQuimica [cymitquimica.com]
- 2. (R)-3-Methylmorpholine | 74572-04-6 [chemicalbook.com]
- 3. (R)-3-Methylmorpholine | C5H11NO | CID 641498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfachemic.com [alfachemic.com]
- 6. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-3-Methylmorpholine Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Chiral Morpholines in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the morpholine moiety has emerged as a "privileged scaffold"—a structural framework that consistently appears in a multitude of biologically active compounds.[1][2] Its prevalence is not coincidental; the morpholine ring, with its inherent polarity and hydrogen bond accepting capabilities, often imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility and metabolic stability. When chirality is introduced, as in the case of (R)-3-Methylmorpholine hydrochloride , this scaffold transcends its role as a mere solubilizing group to become a critical determinant of stereospecific interactions with biological targets.[3][4]
This compound is a chiral building block that offers a pre-defined stereocenter, enabling the synthesis of enantiomerically pure pharmaceuticals.[3] The strategic placement of the methyl group at the 3-position creates a stereogenic center that can profoundly influence the binding affinity and selectivity of a drug molecule for its target protein. This is particularly crucial in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount for therapeutic efficacy and safety.[5] This guide provides an in-depth exploration of the application of this compound in pharmaceutical synthesis, with a focus on its role in the development of targeted therapies.
Physicochemical Properties of (R)-3-Methylmorpholine and its Hydrochloride Salt
Understanding the physical and chemical characteristics of a reagent is fundamental to its effective application in synthesis. Below is a summary of the key properties for both the free base and the hydrochloride salt form. The hydrochloride salt is often preferred in laboratory settings due to its higher stability and ease of handling as a solid.[6]
| Property | (R)-3-Methylmorpholine | This compound |
| CAS Number | 74572-04-6[7] | 953780-78-4[6] |
| Molecular Formula | C₅H₁₁NO[7] | C₅H₁₂ClNO[6] |
| Molecular Weight | 101.15 g/mol [7] | 137.61 g/mol [6] |
| Appearance | Colorless to pale yellow liquid[8] | White to off-white crystalline powder[6] |
| Boiling Point | 137.1 ± 15.0 °C at 760 mmHg[9] | Not applicable |
| Solubility | Soluble in water and organic solvents[8] | Soluble in water[6] |
| Storage | Store in a refrigerator.[10] | Store at 0-10°C.[6] |
Core Application: Stereospecific Synthesis of a Vps34 Inhibitor
A prominent example showcasing the utility of (R)-3-Methylmorpholine is in the synthesis of selective inhibitors of Vacuolar Protein Sorting 34 (Vps34). Vps34 is a class III phosphoinositide 3-kinase (PI3K) that plays a crucial role in autophagy, a cellular process implicated in cancer cell survival.[11] Therefore, potent and selective Vps34 inhibitors are highly sought-after as potential oncology therapeutics.
In the discovery of a novel series of tetrahydropyrimidopyrimidinone-based Vps34 inhibitors, the (R)-3-methylmorpholine moiety was identified as a key structural element for achieving high potency and selectivity.[12]
Causality Behind Experimental Choice: Why (R)-3-Methylmorpholine?
The incorporation of the (R)-3-methylmorpholine group serves multiple strategic purposes in the design of the Vps34 inhibitor:
-
Introduction of a Critical Stereocenter: The (R)-configuration of the methyl group provides a specific three-dimensional orientation that is crucial for optimal binding within the active site of the Vps34 kinase. X-ray crystallography data of related compounds reveals that the morpholine oxygen interacts with the hinge region of the kinase, and the chiral methyl group is positioned to make favorable van der Waals contacts with surrounding hydrophobic residues, which is a unique feature of Vps34 compared to other PI3K isoforms.[12][13] This stereospecific interaction is a key driver of the inhibitor's selectivity.
-
Enhancement of Physicochemical Properties: As a classic pharmacophore, the morpholine ring improves the aqueous solubility of the final compound, a critical parameter for oral bioavailability and overall drug-like properties.[1]
-
Synthetic Accessibility: this compound is a commercially available chiral building block, providing a straightforward and efficient means to introduce the desired stereochemistry without the need for complex chiral resolutions or asymmetric syntheses at later stages.[3]
The primary synthetic route to incorporate this chiral fragment is through a nucleophilic aromatic substitution (SNAr) reaction. In this key step, the secondary amine of (R)-3-methylmorpholine acts as a nucleophile, displacing a leaving group (typically a halogen) on an electron-deficient aromatic or heteroaromatic ring.[8][10][14]
Workflow for the Synthesis of a Vps34 Inhibitor Precursor
The following diagram illustrates the key SNAr step in the synthesis of the Vps34 inhibitor core structure.
Caption: SNAr reaction for incorporating the chiral morpholine moiety.
Detailed Protocol: Nucleophilic Aromatic Substitution
This protocol describes the synthesis of the Vps34 inhibitor precursor via an SNAr reaction. The procedure is adapted from analogous reactions reported in the medicinal chemistry literature.[12]
Materials:
-
This compound
-
2,8-dichloro-1-(3-methyl-2-oxobutyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one (or a similar chlorinated heteroaromatic core)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser under a nitrogen atmosphere, add the chlorinated heteroaromatic core (1.0 eq), this compound (1.2 eq), and the base (e.g., DIPEA, 3.0 eq or K₂CO₃, 3.0 eq).
-
Causality Note: An excess of the morpholine reagent and base is used to drive the reaction to completion. If starting from the hydrochloride salt, a sufficient amount of base is required to neutralize the HCl and provide the free amine for the reaction.
-
-
Solvent Addition: Add anhydrous solvent (e.g., NMP or DMSO) to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.
-
Causality Note: Polar aprotic solvents like NMP and DMSO are ideal for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) and are stable at high temperatures.
-
-
Heating: Heat the reaction mixture to 100-140 °C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water or saturated NaHCO₃ solution. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers and wash sequentially with water and then brine.
-
Causality Note: The aqueous wash removes the polar solvent (NMP/DMSO) and inorganic salts. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to afford the desired product as a solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemical integrity can be confirmed by chiral HPLC if necessary.
Broader Context: The Morpholine Scaffold in Approved Drugs
The strategic use of the morpholine ring extends beyond its role as a chiral building block. It is a well-established pharmacophore found in several FDA-approved drugs, where it contributes to the overall efficacy and safety profile.
-
Linezolid: An oxazolidinone antibiotic, Linezolid contains a morpholine ring attached to its phenyl group. This moiety is crucial for its antibacterial activity and helps to ensure a favorable pharmacokinetic profile.[9][15][16] The synthesis of Linezolid involves the construction of the morpholine-substituted aniline precursor, highlighting the importance of this structural unit from the early stages of the synthetic route.[6]
-
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy, Gefitinib features a morpholinopropoxy side chain.[5][17] This chain plays a vital role in binding to the ATP pocket of the EGFR kinase domain and contributes to the drug's overall potency and solubility.
Conclusion
This compound is more than just a simple heterocyclic amine; it is a valuable tool in the arsenal of the medicinal chemist for the stereocontrolled synthesis of complex pharmaceutical agents. Its primary application as a chiral building block, exemplified in the synthesis of potent Vps34 inhibitors, demonstrates its power to introduce a critical stereocenter that dictates biological selectivity. The inherent drug-like properties of the morpholine scaffold, seen in established drugs like Linezolid and Gefitinib, further underscore the importance of this privileged structure. By understanding the principles behind its application and mastering the protocols for its incorporation, researchers can continue to leverage this compound to accelerate the development of next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 74572-04-6 | (R)-3-Methylmorpholine | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 4. mdpi.com [mdpi.com]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Note: A Step-by-Step Guide for Utilizing (R)-3-Methylmorpholine in High-Fidelity Amide Bond Synthesis
Introduction: The Role of (R)-3-Methylmorpholine in Modern Organic Synthesis
(R)-3-Methylmorpholine is a chiral saturated heterocyclic amine.[1][2] While often supplied and stored as its more stable hydrochloride salt, (R)-3-Methylmorpholine hydrochloride (CAS No: 953780-78-4), its utility in synthesis stems from the properties of the corresponding free base, (R)-3-Methylmorpholine (CAS No: 74572-04-6).[3][4] The strategic placement of a methyl group at the 3-position introduces significant steric hindrance around the nitrogen atom. This structural feature is paramount, rendering the amine a potent, yet non-nucleophilic, organic base.
Its primary application is in reactions where scavenging protons is necessary without the risk of the base itself participating in undesired side reactions. This is particularly critical in peptide synthesis and other amide bond formations, where less hindered bases (like triethylamine) can promote racemization of chiral centers or lead to the formation of unwanted byproducts.[5] This guide provides a comprehensive protocol for the application of (R)-3-Methylmorpholine as a base in a standard amide coupling reaction, highlighting the rationale behind its use to ensure high yield and stereochemical fidelity.
Compound Properties and Safety Protocols
Before beginning any experimental work, it is crucial to understand the properties and hazards associated with the reagents.
Physicochemical Data
| Property | This compound | (R)-3-Methylmorpholine (Free Base) |
| CAS Number | 953780-78-4[3] | 74572-04-6[4] |
| Molecular Formula | C₅H₁₂ClNO[3] | C₅H₁₁NO[1] |
| Molecular Weight | 137.61 g/mol [3] | 101.15 g/mol [1][6] |
| Appearance | White crystalline solid[7][8] | Colorless to pale yellow liquid[2] |
| Boiling Point | Not Applicable | ~137 °C at 760 mmHg[9] |
| Solubility | Soluble in water | Soluble in water and organic solvents[2] |
Essential Safety & Handling
(R)-3-Methylmorpholine and its hydrochloride salt are hazardous substances and must be handled with appropriate care in a controlled laboratory environment.
-
Hazard Identification : Harmful if swallowed, in contact with skin, or if inhaled.[9][10] Causes skin irritation and serious eye damage/irritation.[10] May cause respiratory irritation.[10][11]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][11] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or dust.[9]
-
First Aid Measures :
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water.[11] Remove contaminated clothing.[9]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[11][12] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[11]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
-
Storage & Incompatibility : Store in a tightly closed container in a cool, dry, and well-ventilated area, often refrigerated.[9] Keep away from strong oxidizing agents, heat, and flames.[9]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or water courses.[9][10]
Principle of Application: Minimizing Racemization in Amide Coupling
The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic and medicinal chemistry.[13][14] This condensation reaction is typically not spontaneous and requires an activating agent (a "coupling agent") to convert the carboxylic acid's hydroxyl group into a better leaving group.
A common strategy involves using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides such as EDC.[] These reactions liberate a proton, which must be neutralized by a base for the reaction to proceed to completion. Furthermore, if the amine component is supplied as a hydrochloride salt, an additional equivalent of base is needed for its neutralization.
The choice of base is critical. While a simple tertiary amine like triethylamine (TEA) can serve this purpose, its relatively small steric profile allows it to deprotonate the α-carbon of the activated carboxylic acid intermediate. This deprotonation of the stereogenic center leads to racemization—a catastrophic loss of stereochemical information, which is unacceptable in drug development.
This is where the structural design of (R)-3-Methylmorpholine (or its racemic counterpart, N-Methylmorpholine, NMM) provides a decisive advantage.[16] Its steric bulk prevents it from abstracting the α-proton, thus preserving the stereointegrity of the acid component. It is, however, sufficiently basic to neutralize the amine salt and the acidic byproducts of the coupling reaction.[5]
Detailed Protocol: HATU-Mediated Synthesis of an Amide
This protocol details a representative procedure for coupling a generic carboxylic acid (R¹-COOH) with a generic amine hydrochloride salt (R²-NH₂·HCl) using (R)-3-Methylmorpholine as the base.
Note on Reagent Form: This protocol uses (R)-3-Methylmorpholine (the free base). If you are starting with This compound , you must add an additional equivalent of a strong, non-nucleophilic base (e.g., DIPEA) to generate the active free base in situ, or prepare the free base in a separate step prior to the reaction. For clarity, this protocol assumes the free base is available.
Materials and Equipment
-
Reagents :
-
Carboxylic Acid (R¹-COOH)
-
Amine Hydrochloride (R²-NH₂·HCl)
-
(R)-3-Methylmorpholine (R-3-MM, the free base)
-
HATU
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1N Hydrochloric Acid (HCl)[17]
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
-
-
Equipment :
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Stoichiometry and Reagent Calculation
The reaction stoichiometry is critical for success. The amine is the limiting reagent.
| Reagent | Molar Equivalents | Purpose |
| Amine Hydrochloride | 1.0 | Nucleophile (Limiting Reagent) |
| Carboxylic Acid | 1.1 | Electrophile |
| HATU | 1.1 | Coupling Agent |
| (R)-3-Methylmorpholine | 2.2 | Base: 1.1 eq to neutralize amine·HCl, 1.1 eq to scavenge acid from coupling |
Step-by-Step Experimental Procedure
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the Carboxylic Acid (1.1 eq) and HATU (1.1 eq).
-
Solvent Addition : Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M). Stir the solution at room temperature for 5-10 minutes. This pre-activation step forms the activated ester.
-
Base Addition : Add (R)-3-Methylmorpholine (2.2 eq) to the solution and stir for 1-2 minutes. The base will facilitate the reaction and neutralize the amine salt in the next step.
-
Amine Addition : In a separate vial, dissolve the Amine Hydrochloride (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the main reaction flask.
-
Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting amine is consumed (typically 1-4 hours).
-
Aqueous Work-up :
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent like Ethyl Acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 1N HCl (to remove excess base), saturated NaHCO₃ (to remove excess acid), and finally with brine.[17]
-
-
Drying and Concentration : Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude amide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow Diagram
References
- 1. (R)-3-Methylmorpholine | 74572-04-6 [chemicalbook.com]
- 2. CAS 74572-04-6: (R)-3-Methylmorpholine | CymitQuimica [cymitquimica.com]
- 3. This compound 953780-78-4--Shanghai Finechem Biotechnology Co., Ltd. [sh-finechem.com]
- 4. scbt.com [scbt.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. (R)-3-Methylmorpholine | C5H11NO | CID 641498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 953780-78-4 [chemicalbook.com]
- 9. (R)-3-methylmorpholine | CAS#:74572-04-6 | Chemsrc [chemsrc.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. capotchem.com [capotchem.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. sphinxsai.com [sphinxsai.com]
- 14. ajchem-a.com [ajchem-a.com]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
Application Note: Asymmetric α-Alkylation of Ketones via Chiral Enamine Catalysis Using (R)-3-Methylmorpholine
Introduction: The Imperative for Chiral Ketones in Modern Chemistry
The synthesis of enantiomerically pure compounds is a cornerstone of contemporary organic chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries. α-Alkylated ketones, in particular, are pivotal chiral building blocks found in the core structure of numerous natural products and synthetic drugs. The challenge, however, lies in the precise control of stereochemistry at the α-position during carbon-carbon bond formation. Traditional methods often suffer from a lack of selectivity, leading to racemic mixtures that require cumbersome and costly resolution steps.
This application note details a robust and highly stereoselective protocol for the α-alkylation of prochiral ketones, utilizing the chiral secondary amine, (R)-3-Methylmorpholine. This method proceeds through a transient chiral enamine intermediate, which effectively directs the approach of an electrophile to one of the enamine's diastereotopic faces, thereby ensuring a high degree of enantioselectivity in the final ketone product. We will explore the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental procedure, and discuss the analytical techniques for product characterization.
Mechanistic Rationale: Stereochemical Control through a Chiral Enamine Intermediate
The success of this asymmetric alkylation hinges on the in-situ formation of a chiral enamine from the starting ketone and (R)-3-Methylmorpholine.[1] This reaction is typically catalyzed by a mild acid and driven to completion by the removal of water. The resulting enamine is significantly more nucleophilic at the α-carbon than the corresponding enolate, allowing for facile reaction with alkyl halides under neutral or mildly basic conditions.
The stereoselectivity of the alkylation is dictated by the chiral environment established by the (R)-3-Methylmorpholine moiety. The methyl group at the 3-position of the morpholine ring creates a sterically hindered environment that biases the conformation of the enamine intermediate. This conformational locking directs the incoming electrophile (e.g., an alkyl halide) to attack the less sterically encumbered face of the enamine double bond. Subsequent hydrolysis of the resulting iminium salt liberates the chiral α-alkylated ketone and regenerates the (R)-3-Methylmorpholine, which can, in principle, be recovered.
References
Application Note & Protocol: Large-Scale Synthesis of (R)-3-Methylmorpholine Hydrochloride
Abstract
(R)-3-Methylmorpholine is a valuable chiral building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its hydrochloride salt is often the preferred form for handling, storage, and formulation due to its crystalline nature and enhanced stability. The efficient, enantioselective, and scalable synthesis of this compound is therefore of critical importance for drug development and manufacturing. This document provides a detailed guide for researchers and process chemists, outlining key strategic considerations and offering robust protocols for the large-scale production of (R)-3-Methylmorpholine hydrochloride. We will explore two common industrial strategies: the reduction of a chiral morpholinone precursor and the deprotection of a protected N-benzyl intermediate, with a focus on process safety, scalability, and analytical validation.
Introduction: Strategic Importance and Synthetic Challenges
The morpholine moiety is a privileged scaffold in drug discovery, and the introduction of a chiral center, as in (R)-3-Methylmorpholine, allows for precise three-dimensional interactions with biological targets, often leading to improved potency and selectivity. The primary challenge in its synthesis lies in establishing the (R)-stereocenter in a cost-effective and scalable manner. While numerous methods exist for the synthesis of chiral morpholines, including catalytic asymmetric approaches[2][3][4][5], large-scale manufacturing often favors strategies that utilize either readily available chiral starting materials (the "chiral pool" approach) or highly reliable, late-stage transformations that are amenable to standard industrial equipment.
This guide focuses on pragmatic and field-proven methodologies, explaining the causality behind procedural choices to ensure both scientific integrity and successful implementation at scale.
Strategic Synthesis Decision Framework
The selection of a synthetic route for large-scale production is a multi-factorial decision. It is not merely about chemical yield but involves a holistic assessment of cost, safety, robustness, and supply chain logistics. The optimal path depends on the specific capabilities of the manufacturing facility and the cost of goods (COGS) targets for the final product.
Caption: Decision workflow for selecting a large-scale synthesis route.
Recommended Synthetic Protocols for Large-Scale Production
We present two robust and scalable methods. Protocol A details the reduction of a chiral morpholinone, a common strategy when building the core ring structure. Protocol B describes a deprotection step, often used in the final stages of a multi-step synthesis.
Protocol A: Reductive Synthesis from (R)-5-Methylmorpholin-3-one
This approach leverages a strong reducing agent to convert the amide carbonyl of a chiral lactam into the corresponding amine. Lithium aluminum hydride (LAH) is highly effective, though its handling at scale requires stringent safety protocols.
Reaction Scheme: (R)-5-Methylmorpholin-3-one → (R)-3-Methylmorpholine
Caption: Synthesis of (R)-3-Methylmorpholine via LAH reduction.
Step-by-Step Protocol:
-
Vessel Preparation: Ensure a reactor vessel is scrupulously dried and rendered inert with a nitrogen atmosphere. Causality: LAH reacts violently with water.
-
Reagent Charging: Charge the reactor with a solution of Lithium Aluminum Hydride (LAH) (2.0 eq.) in anhydrous Tetrahydrofuran (THF) (10 L/kg of starting material). Cool the suspension to 0-5 °C using a jacketed cooling system.
-
Substrate Addition: Slowly add a solution of (R)-5-methylmorpholin-3-one (1.0 eq.) in anhydrous THF (5 L/kg) to the LAH suspension, maintaining the internal temperature below 10 °C. Causality: The reaction is highly exothermic; slow addition is critical to control the temperature and prevent runaway reactions.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 16-24 hours.[1]
-
In-Process Control (IPC): Withdraw a sample, quench carefully, and analyze by GC or LC-MS to confirm the disappearance of the starting material.
-
Quenching: Cool the reactor back to 0-5 °C. Cautiously and sequentially add water (relative to LAH used: x L), 15% NaOH solution (x L), and then water again (3x L). This "Fieser workup" is designed to precipitate aluminum salts as a granular, filterable solid. Causality: This specific sequence is crucial for safety and for generating an easily handled solid waste stream.
-
Filtration & Extraction: Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of celite, washing the filter cake with THF. Concentrate the filtrate under reduced pressure to yield crude (R)-3-Methylmorpholine as an oil.[1]
-
Salt Formation: Dissolve the crude oil in a suitable solvent (e.g., Isopropanol or Ethyl Acetate). Add a solution of HCl in the chosen solvent (e.g., 2M HCl in Isopropanol) until the pH is acidic (pH 1-2).
-
Crystallization & Isolation: Stir the mixture to induce crystallization. The product, this compound, will precipitate. Cool the slurry to 0-5 °C to maximize yield, then isolate the solid by filtration.
-
Drying: Wash the filter cake with a cold, non-polar solvent (e.g., heptane) and dry under vacuum at 40-50 °C to a constant weight.
Protocol B: N-Debenzylation and Salt Formation
This route is common when the nitrogen is protected as a benzyl group during previous synthetic steps. The deprotection is achieved using a chloroformate followed by methanolysis to yield the secondary amine hydrochloride.
Reaction Scheme: (R)-4-Benzyl-3-methylmorpholine → this compound
Caption: Synthesis via debenzylation and salt formation.
Step-by-Step Protocol:
-
Vessel Preparation: Charge a suitable reactor with (5R)-4-(4-methoxybenzyl)-5-methylmorpholine (1.0 eq.) and 1,2-dichloroethane (DCE) (10 L/kg).[6]
-
Reagent Addition: Add 1-chloroethyl chloroformate (4.0 eq.) to the solution. Causality: A significant excess of the chloroformate is often required to drive the reaction to completion.
-
Reaction (Step 1): Heat the reaction mixture to reflux (approx. 80 °C) and stir for 6-8 hours.[6]
-
IPC: Monitor the reaction by HPLC or TLC for the consumption of the starting material.
-
Solvent Swap: Upon completion, cool the mixture and remove the solvent by distillation under reduced pressure.
-
Reaction (Step 2 - Solvolysis): Add methanol (10 L/kg of initial starting material) to the residue and heat the mixture to reflux for 1-2 hours.[6] Causality: This step cleaves the intermediate carbamate, liberating the desired secondary amine as its hydrochloride salt.
-
Crystallization & Isolation: Cool the methanolic solution and concentrate under reduced pressure. The product will begin to crystallize. Add an anti-solvent like ethyl acetate or MTBE to complete the precipitation.
-
Filtration & Drying: Isolate the white crystalline solid by filtration, wash with the anti-solvent, and dry under vacuum at 40-50 °C to afford pure this compound with a typical yield of around 74%.[6]
Quantitative Data & Process Parameters
| Parameter | Protocol A (LAH Reduction) | Protocol B (Debenzylation) |
| Key Starting Material | (R)-5-Methylmorpholin-3-one | (R)-4-Benzyl-3-methylmorpholine |
| Key Reagents | LiAlH₄, HCl | 1-Chloroethyl Chloroformate, Methanol |
| Solvents | Anhydrous THF, IPA/EtOAc | 1,2-Dichloroethane, Methanol, EtOAc/MTBE |
| Temperature Range | 0 °C to 25 °C (Reaction); 80 °C (Reflux) | 80 °C (Reflux) |
| Typical Reaction Time | 16-24 hours | 8-10 hours (total) |
| Typical Yield | 70-85% | ~74%[6] |
| Final Form | Crystalline Hydrochloride Salt | Crystalline Hydrochloride Salt |
| Purity (HPLC) | >99% | >99% |
Safety & Handling Considerations
Large-scale chemical synthesis demands a rigorous approach to safety. All operations should be conducted following a thorough Process Hazard Analysis (PHA).
-
(R)-3-Methylmorpholine & its Hydrochloride: Classified as harmful if swallowed, and causes skin and serious eye irritation. May cause respiratory irritation.[7][8][9] Standard personal protective equipment (PPE), including gloves, safety goggles, and lab coats, is mandatory.[7][10] Operations should be performed in a well-ventilated area or a chemical fume hood.[10]
-
Lithium Aluminum Hydride (LAH): Highly flammable and water-reactive. It can ignite spontaneously in moist air. Must be handled under an inert atmosphere (Nitrogen or Argon). The quenching process is highly exothermic and must be performed with extreme care and adequate cooling.
-
1-Chloroethyl Chloroformate: A toxic and corrosive liquid. It is a lachrymator and must be handled in a fume hood with appropriate PPE, including respiratory protection if necessary.
-
Solvents: THF can form explosive peroxides and should be tested before use. Dichloromethane and 1,2-dichloroethane are regulated solvents with associated health risks.[11] Grounding and bonding of all equipment are necessary to prevent static discharge when handling flammable solvents.[11]
Emergency Procedures:
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[7][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][11]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]
-
Spills: Absorb spills with inert material (e.g., sand or vermiculite) and place in a suitable container for disposal.[8] Do not allow material to enter drains or water courses.[10]
References
- 1. (R)-3-Methylmorpholine | 74572-04-6 [chemicalbook.com]
- 2. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. capotchem.com [capotchem.com]
- 10. (R)-3-methylmorpholine | CAS#:74572-04-6 | Chemsrc [chemsrc.com]
- 11. pentachemicals.eu [pentachemicals.eu]
Troubleshooting & Optimization
Improving enantiomeric excess with (R)-3-Methylmorpholine hydrochloride
Welcome to the technical support center for (R)-3-Methylmorpholine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this chiral auxiliary to enhance enantiomeric excess in their synthetic routes. Here, we address common challenges and frequently asked questions to help you optimize your experimental outcomes.
Part 1: Troubleshooting Guide for Suboptimal Enantiomeric Excess (ee)
Achieving high enantioselectivity requires meticulous attention to detail. When your reaction yields a lower-than-expected enantiomeric excess, it is crucial to systematically investigate potential causes. This section provides a structured approach to troubleshooting.
Question 1: My reaction is yielding low or no enantiomeric excess. Where should I start my investigation?
This is a common issue that can often be traced back to foundational experimental parameters. Before exploring more complex variables, verify the integrity of your setup and reagents.
A logical first step is to confirm the basics of your reaction environment. In many asymmetric syntheses, seemingly minor oversights can lead to significant drops in enantioselectivity[1]. Start by checking reaction temperature, as even small fluctuations can impact the sensitive energy differences between diastereomeric transition states[1]. Concurrently, ensure all solvents are rigorously anhydrous and reagents are of high purity, as water and other impurities can interfere with the catalytic cycle or the chiral environment.
Question 2: How critical is the purity of this compound, and how does its stoichiometry affect the reaction?
The enantiomeric purity of your chiral auxiliary is paramount; it sets the ceiling for the potential enantiomeric excess of your product[2].
-
Enantiomeric Purity: If your auxiliary is only 97% ee, you cannot expect to achieve >97% ee in your product under ideal conditions. Always use an auxiliary with the highest possible enantiomeric purity. Verify the purity of a new batch via chiral HPLC or by forming a diastereomeric derivative for NMR analysis.
-
Chemical Purity: Non-chiral impurities can sometimes interfere with the reaction, potentially coordinating to a metal catalyst or reacting with reagents, leading to a higher proportion of the racemic background reaction.
-
Stoichiometry: The concentration of a chiral additive can significantly influence the outcome.[3][4] In some systems, an excess of the additive can lead to the formation of non-productive aggregates or even inhibit the reaction, reducing yield and potentially ee[3]. It is crucial to perform a loading screen (e.g., 0.1, 0.5, 1.0, 1.5 equivalents) to find the optimal concentration for your specific transformation.
| Parameter | Potential Issue | Recommended Action | Rationale |
| Auxiliary Purity | Contamination with the (S)-enantiomer or other impurities. | Verify ee of the auxiliary lot. If necessary, purify by recrystallization or derivatization/separation. | The enantiopurity of the auxiliary directly limits the maximum achievable product ee.[2] |
| Auxiliary Loading | Suboptimal or excessive concentration. | Perform a stoichiometry optimization study (e.g., 0.5 to 2.0 eq.). | Too little may be insufficient to control stereochemistry; too much can cause catalyst inhibition or side reactions.[3] |
| Order of Addition | Incorrect formation of the active chiral complex. | Vary the order of addition. Allow for a pre-stirring (aging) period after adding the auxiliary and catalyst before introducing the substrate. | The active catalytic species or chiral environment must be properly formed before the main reaction begins to ensure stereochemical control. |
Question 3: My reaction is sluggish and gives both low yield and poor ee. Are these problems related?
Yes, low reactivity and poor enantioselectivity are often linked. A reaction that is not proceeding efficiently may indicate that the desired stereocontrolled pathway is not favored, allowing a non-selective, higher-energy background reaction to compete.
This scenario suggests a problem with the activation of the catalyst or the formation of the key chiral intermediate. This compound is a salt; for it to act as a chiral base or ligand, it typically needs to be deprotonated to the free amine, (R)-3-Methylmorpholine. Ensure that if a base is used for this deprotonation, it is non-nucleophilic and does not interfere with the primary reaction. If the reaction is metal-catalyzed, the free morpholine derivative must coordinate effectively to the metal center.
Part 2: Frequently Asked Questions (FAQs)
This section covers broader concepts regarding the use of this compound in asymmetric synthesis.
Question 4: What is the fundamental mechanism by which a chiral additive like (R)-3-Methylmorpholine improves enantiomeric excess?
Chiral auxiliaries, ligands, or additives function by creating a chiral environment around the reacting molecules. This forces the reaction to proceed through diastereomeric transition states, one of which is energetically more favorable than the other.
In essence, the chiral additive ((R)-A) interacts with the substrate (S) to form two different transition states leading to the (R)-product and the (S)-product.
-
S + (R)-A → [(R)-A---S]‡ → (R)-Product (Favored Transition State, Lower Energy)
-
S + (R)-A → [(R)-A---S]‡ → (S)-Product (Disfavored Transition State, Higher Energy)
Because the favored transition state has a lower activation energy, the reaction proceeds faster through this pathway, resulting in an excess of one enantiomer.[5][6] The role of (R)-3-Methylmorpholine can be as a chiral ligand coordinating to a metal catalyst, a chiral base, or an additive that influences the reaction environment through hydrogen bonding or steric effects.[7][8]
Question 5: How should I handle and store this compound?
Proper handling and storage are critical to maintaining the reagent's integrity.
-
Form: this compound is a solid, which is generally more stable and easier to handle than the free liquid amine.[9]
-
Storage: It should be stored in a tightly sealed container in a cool, dry place, often under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[10] Refer to the supplier's safety data sheet (SDS) for specific temperature recommendations, which may include refrigeration.[11]
-
Handling: Use personal protective equipment (PPE), including gloves and safety goggles.[10] Handle the solid in a fume hood to avoid inhalation. As it is a hydrochloride salt, it can be corrosive.
Question 6: In what types of reactions can this compound be effective?
While its applications are broad, morpholine derivatives have shown utility in several classes of asymmetric reactions. It can be particularly useful in:
-
Asymmetric Hydrogenations and Transfer Hydrogenations: Where it or a related derivative can act as a chiral ligand for a metal catalyst (e.g., Ruthenium, Rhodium).[7][8][12]
-
Organocatalysis: The free amine form can act as a chiral base or nucleophilic catalyst, for instance, in Michael additions.[13]
-
Metal-Catalyzed Reactions: As a chiral ligand or additive to influence the stereochemical outcome of reactions like conjugate additions or allylic alkylations.[14]
-
Sharpless Asymmetric Dihydroxylation: While N-methylmorpholine N-oxide (NMO) is the common co-oxidant, the structural similarity suggests that chiral morpholine derivatives could play a role in modulating the chiral environment of similar oxidation reactions.[15][16]
Experimental Protocol Example: General Procedure for a Test Reaction
This protocol provides a starting point for evaluating the effect of this compound in a generic metal-catalyzed conjugate addition.
Objective: To determine the effectiveness of this compound as a chiral additive.
Materials:
-
Anhydrous Toluene
-
Copper(II) triflate (Cu(OTf)₂)
-
This compound (high purity, >99% ee)
-
A non-nucleophilic base (e.g., Proton Sponge)
-
Cyclohexenone (substrate)
-
Diethylzinc (reagent)
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Catalyst Pre-formation: In a Schlenk flask under argon, suspend Cu(OTf)₂ (0.05 mmol) and this compound (0.12 mmol) in anhydrous toluene (5 mL).
-
Deprotonation: Add the non-nucleophilic base (0.12 mmol) to the suspension to generate the free amine in situ.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
Cooling: Cool the reaction vessel to the desired temperature (e.g., -20 °C).
-
Substrate Addition: Add cyclohexenone (1.0 mmol) to the mixture.
-
Reagent Addition: Slowly add diethylzinc (1.2 mmol, 1.0 M solution in hexanes) dropwise over 20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC or GC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Workup & Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or chiral GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 8. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 456780010 [thermofisher.com]
- 10. (R)-3-methylmorpholine | CAS#:74572-04-6 | Chemsrc [chemsrc.com]
- 11. (R)-3-Methylmorpholine | 74572-04-6 [sigmaaldrich.com]
- 12. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 14. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 16. Sharpless_asymmetric_dihydroxylation [chemeurope.com]
Technical Support Center: Optimizing Asymmetric Reactions with (R)-3-Methylmorpholine Hydrochloride
Welcome to the technical support center for (R)-3-Methylmorpholine hydrochloride and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing reactions catalyzed by this versatile organocatalyst. We will move beyond simple protocols to explore the causal relationships behind experimental choices, empowering you to troubleshoot effectively and maximize your reaction's yield and stereoselectivity.
Part 1: Troubleshooting Guide for Suboptimal Results
Encountering unexpected results is a common part of research. Low yield, poor stereoselectivity, or the absence of product can often be traced back to a few key parameters. This guide provides a logical workflow to diagnose and resolve common issues.
Diagnostic Workflow for Reaction Optimization
The following flowchart illustrates a systematic approach to troubleshooting reactions catalyzed by (R)-3-Methylmorpholine.
Caption: A step-by-step diagnostic flowchart for troubleshooting common issues.
Part 2: Frequently Asked Questions (FAQs) & Optimization Strategies
This section addresses common questions regarding the use of this compound and provides proactive strategies for reaction development.
Q1: Why is a base required, and which one should I choose?
The catalyst is typically supplied as a hydrochloride salt for stability and ease of handling. The catalytically active species is the free secondary amine. An external base is required to neutralize the HCl salt in situ.
-
Mechanism Insight: The free secondary amine reacts with a carbonyl compound (e.g., an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine is the key species that attacks the electrophile in many organocatalytic reactions[1][2]. The presence of oxygen in the morpholine ring can decrease the nucleophilicity of this enamine compared to pyrrolidine-based catalysts, making optimal conditions crucial[3][1].
-
Recommended Bases: Use a non-nucleophilic tertiary amine like N-methylmorpholine (NMM) or N,N-Diisopropylethylamine (DIPEA). Use 1.0 to 1.1 equivalents relative to the catalyst. Avoid primary or secondary amines, as they can compete in the catalytic cycle.
Catalyst Activation and Enamine Formationdot
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists [mdpi.com]
- 3. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
Common side reactions and byproducts with (R)-3-Methylmorpholine hydrochloride
Welcome to the technical support center for (R)-3-Methylmorpholine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions and byproduct formations during its use in chemical synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.
Introduction
This compound is a chiral amine salt widely utilized as a catalyst and building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its stereospecificity is crucial for the synthesis of enantiomerically pure compounds. However, like any reactive chemical, it is susceptible to a range of side reactions and degradation pathways that can impact reaction outcomes, yield, and purity. This guide provides a comprehensive overview of these potential issues and offers practical solutions.
Frequently Asked Questions (FAQs)
Q1: I am observing a loss of enantiomeric excess (ee) in my reaction. What could be the cause?
A1: Loss of enantiomeric excess, or racemization, is a critical issue when using a chiral reagent like (R)-3-Methylmorpholine. Racemization can occur when the chiral center is subjected to conditions that allow for its inversion.[2] This often happens through the formation of a planar, achiral intermediate.[3]
-
Possible Causes:
-
Elevated Temperatures: High reaction temperatures can provide the energy needed to overcome the inversion barrier of the chiral center.
-
Strongly Acidic or Basic Conditions: Both extremes of pH can facilitate the formation of intermediates that can lead to racemization.
-
Prolonged Reaction Times: The longer the chiral center is exposed to destabilizing conditions, the greater the chance of racemization.
-
-
Quick Troubleshooting:
-
Lower the reaction temperature.
-
Use the mildest possible acidic or basic conditions.
-
Monitor the reaction progress and minimize the reaction time.
-
Q2: My reaction mixture is turning yellow/brown, and I'm seeing unexpected peaks in my LC-MS. What could be the problem?
A2: Discoloration and the appearance of unknown impurities often point to degradation of the morpholine ring. One common pathway is oxidation.
-
Possible Causes:
-
Air/Oxygen Exposure: Morpholines can be susceptible to oxidation, especially in the presence of light and certain catalysts, potentially leading to ring-opening or the formation of colored byproducts.[4]
-
N-Oxide Formation: As a tertiary amine (once deprotonated), the nitrogen atom can be oxidized to an N-oxide, particularly if oxidizing agents are present or if the reaction is run in the presence of air for extended periods.[5][6]
-
-
Quick Troubleshooting:
-
Run your reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use degassed solvents.
-
Protect your reaction from light.
-
Q3: I am using (R)-3-Methylmorpholine as a base in a reaction with a ketone/aldehyde, and I'm getting a complex mixture of products. What side reactions should I consider?
A3: When the hydrochloride salt is neutralized to the free secondary amine, it can react with carbonyl compounds to form enamines as byproducts.[2][7][8][9][10]
-
Side Reaction: The secondary amine of (R)-3-Methylmorpholine can condense with your ketone or aldehyde to form a nucleophilic enamine. This enamine can then react with other electrophiles in your reaction mixture, leading to a variety of unintended products.
-
Quick Troubleshooting:
-
Add the this compound slowly to the reaction mixture to avoid a high concentration of the free amine at any given time.
-
Consider using a more sterically hindered non-nucleophilic base if the morpholine is not a crucial part of the desired reaction mechanism.
-
In-Depth Troubleshooting Guides
Issue 1: Racemization of (R)-3-Methylmorpholine
Racemization is the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, rendering it optically inactive.[2] Maintaining the stereochemical integrity of (R)-3-Methylmorpholine is paramount for its effective use in asymmetric synthesis.
Racemization of a chiral amine can occur if the chiral carbon becomes part of a planar structure, even transiently. In the case of (R)-3-Methylmorpholine, this can happen under conditions that promote the formation of an enamine or an iminium ion intermediate where the stereocenter is adjacent to the newly formed double bond.
Caption: Troubleshooting workflow for racemization.
-
Sample Preparation: At various time points during your reaction, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to prevent further changes.
-
Work-up: Perform a mini-extraction to isolate the amine components.
-
Chiral HPLC/GC Analysis: Analyze the sample using a suitable chiral column to determine the enantiomeric excess of the (R)-3-Methylmorpholine.[11][12][13][14][15]
Issue 2: Formation of N-Oxides and Other Oxidation Byproducts
The nitrogen and carbon atoms of the morpholine ring can be susceptible to oxidation, leading to the formation of N-oxides and ring-opened byproducts.
The lone pair of electrons on the nitrogen atom of the free (R)-3-Methylmorpholine can attack an oxidizing agent (including atmospheric oxygen) to form an N-oxide.[5] Radical-mediated oxidation can lead to the cleavage of C-H or C-C bonds in the ring, resulting in a complex mixture of degradation products.
| Strategy | Rationale |
| Inert Atmosphere | Prevents reaction with atmospheric oxygen. |
| Degassed Solvents | Removes dissolved oxygen from the reaction medium. |
| Protection from Light | Light can initiate radical chain reactions that lead to oxidation. |
| Use of Antioxidants | In some cases, radical scavengers can be added to inhibit oxidative degradation.[4] |
-
LC-MS Analysis: N-oxides will have a mass 16 units higher than the parent amine. A simple LC-MS analysis can often detect this mass change.
-
NMR Spectroscopy: The formation of an N-oxide will cause a significant downfield shift of the protons adjacent to the nitrogen atom in the 1H NMR spectrum.
-
Reduction Test: If an N-oxide is suspected, the sample can be treated with a mild reducing agent.[16] Conversion of the suspected impurity back to the parent amine upon reduction confirms the presence of the N-oxide.
Issue 3: Byproducts from Reactions with Carbonyls: Enamine Formation
When (R)-3-Methylmorpholine is used as a base in the presence of enolizable aldehydes or ketones, it can act as a nucleophile and form an enamine.[8][9]
The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated to form an iminium ion. A base then removes a proton from an alpha-carbon to yield the enamine.[10]
Caption: Pathway to enamine byproduct formation.
| Strategy | Rationale |
| Use a Non-Nucleophilic Base | If the basicity is the only required function, switch to a sterically hindered base like DBU or proton sponge. |
| Slow Addition | Adding the morpholine base slowly keeps its instantaneous concentration low, disfavoring the bimolecular reaction with the carbonyl. |
| Lower Temperature | Enamine formation is often reversible and may be disfavored at lower temperatures. |
Summary of Common Side Products and Their Detection
| Side Product/Issue | Potential Cause | Recommended Analytical Technique |
| (S)-3-Methylmorpholine | Racemization (heat, acid/base) | Chiral HPLC, Chiral GC |
| (R)-3-Methylmorpholine-N-oxide | Oxidation (air, oxidizing agents) | LC-MS (M+16), 1H NMR |
| Ring-Opened Products | Oxidative degradation | GC-MS, LC-MS |
| Enamine Adducts | Reaction with aldehydes/ketones | LC-MS, 1H NMR |
| Residual Solvents | Incomplete drying | GC-HS (Headspace)[17][18][19][20] |
Conclusion
By understanding the potential side reactions and degradation pathways of this compound, researchers can proactively design more robust experimental protocols. Careful control of reaction parameters such as temperature, atmosphere, and pH, coupled with diligent in-process monitoring, will lead to higher yields, improved purity, and preservation of the critical stereochemistry of this versatile reagent.
References
- 1. CAS 74572-04-6: (R)-3-Methylmorpholine | CymitQuimica [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enamines — Making Molecules [makingmolecules.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. hplc.eu [hplc.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gcms.cz [gcms.cz]
- 16. Reduction of Amine N-Oxides by Diboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. uspnf.com [uspnf.com]
- 20. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in (R)-3-Methylmorpholine hydrochloride mediated reactions
Technical Support Center: (R)-3-Methylmorpholine Mediated Reactions
This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing (R)-3-Methylmorpholine and its hydrochloride salt in chemical synthesis. It provides in-depth troubleshooting strategies and answers to frequently asked questions to help overcome common challenges, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of (R)-3-Methylmorpholine in a reaction?
(R)-3-Methylmorpholine, like its more common achiral analog N-methylmorpholine (NMM), primarily functions as a tertiary amine base. Its main roles are:
-
Proton Scavenger: In reactions that generate acidic byproducts (e.g., HCl in acyl chloride couplings or from coupling agent activation), it acts as an acid scavenger to neutralize the acid and drive the reaction to completion.
-
Activating Agent/Catalyst: In some transformations, it can act as a nucleophilic catalyst or a base to deprotonate a substrate, thereby increasing its reactivity.
-
Minimizing Side Reactions: Compared to less sterically hindered bases like triethylamine (TEA), the steric bulk of the methyl group can help minimize undesirable side reactions, such as racemization of chiral centers in peptide couplings.[1][2]
It is important to distinguish between the free base, (R)-3-Methylmorpholine, and its salt, (R)-3-Methylmorpholine hydrochloride. The free base is the active species required for scavenging protons. The hydrochloride salt is a stable, solid form that is easier to handle and store. If you are starting with the hydrochloride salt, you will typically need to add an additional equivalent of base to neutralize the salt and another equivalent to participate in the reaction, or generate the free base in a separate step.
Q2: Why choose (R)-3-Methylmorpholine over other bases like Triethylamine (TEA) or DIPEA?
The choice of base is critical and depends on the specific reaction. Key factors include basicity, steric hindrance, and solubility.
| Base | pKa (of conjugate acid) | Steric Hindrance | Key Characteristics & Applications |
| Triethylamine (TEA) | ~10.7 | Low | Strong, minimally hindered base. Can sometimes promote side reactions like racemization. |
| DIPEA (Hünig's Base) | ~11.0 | High | Highly hindered, non-nucleophilic base. Useful when nucleophilic catalysis by the base is undesirable. |
| (R)-3-Methylmorpholine / NMM | ~7.4 | Moderate | Moderately hindered with lower basicity. This combination is often ideal for minimizing racemization in peptide couplings and reducing urethane side-product formation.[2] |
The moderate basicity of (R)-3-Methylmorpholine is sufficient to neutralize generated acids without being so strong as to cause significant epimerization of sensitive substrates.[1]
Q3: My this compound won't dissolve. What should I do?
This compound is a salt and has different solubility properties than its free base. It is generally soluble in polar protic solvents like water and alcohols but may have limited solubility in common aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). If using the hydrochloride salt directly, ensure your solvent system is appropriate. For most organic reactions, converting the salt to the free base, which is an oil/liquid and more soluble in organic solvents, is the standard approach.
Q4: How stable is (R)-3-Methylmorpholine and its hydrochloride salt?
The hydrochloride salt is generally a stable, non-hygroscopic solid that can be stored at room temperature. The free base is a liquid and, like most amines, should be stored under an inert atmosphere (Nitrogen or Argon) and protected from light and moisture to prevent gradual degradation through oxidation or absorption of CO₂.[3] Always use freshly distilled or high-purity free base for best results.
Troubleshooting Guide for Low Yields
Low yields are a common frustration in synthesis. This guide provides a systematic approach to diagnosing and resolving the underlying issues in your (R)-3-Methylmorpholine mediated reaction.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for diagnosing the cause of low reaction yields.
Caption: A decision tree for systematically troubleshooting low reaction yields.
Problem 1: Low or No Product Formation in Amide Coupling
Potential Cause A: Insufficient Carboxylic Acid Activation
-
Explanation: (R)-3-Methylmorpholine is a base, not a coupling agent. For an amide bond to form, the carboxylic acid must first be activated to create a highly electrophilic intermediate. If this activation is inefficient, the nucleophilic amine cannot attack, and no product will form. Standard carbodiimides like DCC or EDC may be insufficient for sterically hindered substrates.[4]
-
Suggested Solution:
-
Switch to a More Potent Coupling Reagent: Use uranium-based (e.g., HATU, HBTU) or phosphonium-based (e.g., PyBOP) reagents. These form highly reactive activated esters that are more susceptible to nucleophilic attack, even by hindered amines.[4]
-
Convert to an Acyl Halide: Convert the carboxylic acid to a more reactive acyl chloride (using SOCl₂ or (COCl)₂) or acyl fluoride. This dramatically increases the electrophilicity of the carbonyl carbon.[4]
-
Pre-activation: Allow the carboxylic acid, coupling agent, and (R)-3-Methylmorpholine to stir for a few minutes before adding the amine component. This ensures the activated species is fully formed.
-
Potential Cause B: Steric Hindrance
-
Explanation: The methyl group on the morpholine ring, or bulky groups on your substrates, can sterically hinder the nitrogen's lone pair, making it a less effective nucleophile or base.[4] This increases the activation energy of the reaction.
-
Suggested Solution:
-
Increase Reaction Temperature: Gently warming the reaction (e.g., to 40-50 °C) or using microwave irradiation can provide the necessary energy to overcome the activation barrier.[4] Monitor carefully for side reactions.
-
Optimize Solvent Choice: Switch to a polar aprotic solvent like DMF or NMP. These solvents are often more effective than DCM or THF for sluggish reactions as they can help stabilize charged intermediates in the transition state.[2][4]
-
Potential Cause C: Presence of Moisture
-
Explanation: Water can hydrolyze the activated carboxylic acid intermediate back to the starting material. It can also react with moisture-sensitive coupling reagents.
-
Suggested Solution:
-
Use Anhydrous Conditions: Flame-dry all glassware before use.
-
Use Dry Solvents: Use freshly distilled solvents or those from a solvent purification system.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction.
-
Problem 2: Significant Formation of Side Products
Potential Cause A: Urethane Formation (in Mixed Anhydride Couplings)
-
Explanation: This is a common side reaction in peptide synthesis when using chloroformates (e.g., isobutyl chloroformate) to activate the carboxylic acid. The amine nucleophile can attack the carbonate moiety of the mixed anhydride instead of the desired carbonyl, leading to a urethane byproduct. The choice of base and solvent significantly influences this side reaction.[2]
-
Suggested Solution:
-
Optimize Base/Solvent Combination: The combination of N-methylmorpholine (and by extension, (R)-3-Methylmorpholine) in THF is known to be a good choice for minimizing urethane formation. In contrast, using TEA in DCM is a particularly poor combination.[2]
-
Control Temperature: Generate the mixed anhydride at a low temperature (e.g., -15 °C) to improve its stability.
-
Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) can help suppress urethane formation by converting the mixed anhydride to a more selective HOBt-ester intermediate.[2]
-
Potential Cause B: Epimerization/Racemization
-
Explanation: The activated carboxylic acid of a chiral amino acid is susceptible to deprotonation at the alpha-carbon, leading to racemization. The base can facilitate this process.
-
Suggested Solution:
-
Lower the Temperature: Perform the coupling at 0 °C or below to minimize the rate of epimerization.[1]
-
Use Racemization-Suppressing Additives: Reagents like HOBt or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are specifically designed to be added to coupling reactions to reduce racemization.
-
Choose the Right Base: While all bases can promote racemization to some extent, the weaker basicity of (R)-3-Methylmorpholine compared to TEA makes it a preferred choice for sensitive substrates.[1]
-
Experimental Protocols
General Protocol for a HATU-Mediated Amide Coupling
This protocol provides a general workflow for coupling a carboxylic acid and an amine using (R)-3-Methylmorpholine as the base.
Caption: General workflow for a HATU-mediated amide bond formation.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.) and dissolve it in an anhydrous polar aprotic solvent (e.g., DMF, NMP).
-
Activation: Add HATU (1.1 eq.) followed by (R)-3-Methylmorpholine (2.0 eq.). Stir the mixture at room temperature for 5-10 minutes. Note: Two equivalents of base are used here; one to neutralize the HATU byproduct and one to act as the reaction base.
-
Nucleophile Addition: Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting materials by TLC or LC-MS. Typical reaction times range from 2 to 16 hours.
-
Workup:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with a dilute acid (e.g., 0.5 M HCl) to remove the morpholine base, followed by saturated aqueous NaHCO₃ to remove unreacted acid and HOBt, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
References
How to remove (R)-3-Methylmorpholine hydrochloride from a reaction mixture
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals. This document provides in-depth, field-proven strategies for the effective removal of (R)-3-Methylmorpholine hydrochloride from reaction mixtures. As a common reagent and building block in pharmaceutical and chemical synthesis, its efficient removal is critical for achieving high product purity.[1][2] This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Understanding the Challenge: Physicochemical Properties
This compound is the salt of a secondary amine. Its physical and chemical properties are central to designing an effective purification strategy. The key is the equilibrium between the charged (salt) and neutral (free base) forms, which dictates its solubility in different phases.
Table 1: Physicochemical Properties of (R)-3-Methylmorpholine and its Hydrochloride Salt
| Property | (R)-3-Methylmorpholine (Free Base) | This compound (Salt) | Significance for Removal |
| Structure | C₅H₁₁NO | C₅H₁₂ClNO | The presence of the nitrogen lone pair in the free base makes it basic and nucleophilic. The salt form is a charged, polar species. |
| Molecular Wt. | 101.15 g/mol [3] | 137.61 g/mol [4][5] | Relevant for calculating molar equivalents and for mass spectrometry. |
| Appearance | Colorless liquid[6] | White to off-white crystalline powder[4] | The physical state dictates whether trituration/washing is a viable purification method for the desired product. |
| pKa (Predicted) | 9.03 ± 0.40[6] | N/A | This value indicates that the free base is moderately basic. It will be protonated (salt form) at pH < ~7 and deprotonated (free base) at pH > ~11. |
| Solubility | Miscible with water and many organic solvents.[7] | Soluble in water;[1][4] likely insoluble in non-polar organic solvents like diethyl ether and ethyl acetate.[8] | This solubility difference is the cornerstone of extractive and crystallization-based purification methods. |
Frequently Asked Questions (FAQs) & Core Strategies
This section addresses the most common questions encountered during post-reaction workup and purification.
FAQ 1: What is the most direct method to remove this compound?
Answer: The simplest and most common method is a standard aqueous workup (liquid-liquid extraction).
Scientific Rationale: As a hydrochloride salt, the compound is highly polar and ionic. It will preferentially partition into an aqueous phase from a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, toluene).[9]
Protocol 1: Basic Aqueous Wash
-
Ensure your reaction is complete and has been quenched appropriately.
-
Transfer the reaction mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent first.
-
Add deionized water (approximately the same volume as the organic layer) to the funnel.
-
Shake the funnel vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Allow the layers to separate completely. The this compound will be in the lower aqueous layer (unless using a denser-than-water solvent like DCM, in which case it will be the upper layer).
-
Drain and discard the aqueous layer.
-
Repeat the wash (Steps 3-6) one or two more times to ensure complete removal.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate in vacuo.
FAQ 2: My desired product has moderate water solubility. How can I perform an aqueous wash without significant product loss?
Answer: This is a common challenge. The key is to manipulate the extraction conditions to maximize the removal of the impurity while minimizing the loss of your product.
Expert Insights & Troubleshooting:
-
Use Brine: Perform the initial washes with brine instead of deionized water. The high salt concentration in the aqueous phase ("salting out" effect) can decrease the solubility of your organic product in the aqueous layer.
-
Minimize Water Volume: Use the minimum volume of aqueous solution necessary for each wash.
-
Back-Extraction: After separating the initial aqueous washes, combine them in a clean separatory funnel. Extract this combined aqueous phase one or two times with fresh portions of your organic solvent. This "back-extraction" will recover some of the desired product that may have partitioned into the aqueous layer. Combine these organic layers with your main organic phase before drying and concentrating.
FAQ 3: An aqueous workup is ineffective or not feasible for my reaction. What are my other options?
Answer: When standard extraction fails, more specialized techniques are required. The main alternatives are silica gel chromatography, the use of scavenger resins, and crystallization/trituration.
dot
Caption: Workflow for selecting a purification method.
FAQ 4: How can I use column chromatography to remove the salt?
Answer: Standard silica gel flash chromatography is highly effective.
Scientific Rationale: Silica gel (SiO₂) is a highly polar stationary phase.[10] The polar this compound salt will adsorb very strongly to the silica and will generally not elute with common, moderately polar solvent systems (e.g., hexane/ethyl acetate, DCM/methanol).[8][11] Your less polar desired product will travel down the column and be collected.
Protocol 2: Silica Gel Chromatography
-
Sample Preparation: Concentrate your crude reaction mixture. If it's an oil, dissolve it in a minimal amount of a relatively non-polar solvent (like DCM or toluene). If it's a solid, you can do the same, or perform a "dry load" by adsorbing it onto a small amount of silica gel.
-
Column Packing: Pack a flash chromatography column with silica gel using your starting eluent (a non-polar solvent system, e.g., 100% Hexane or 98:2 Hexane:EtOAc).
-
Loading: Carefully load your prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Monitoring: Monitor the elution of your product using Thin Layer Chromatography (TLC). The this compound will remain at the baseline (Rf = 0) on the TLC plate.
-
Collection: Collect the fractions containing your pure product and combine them.
-
Solvent Removal: Remove the solvent in vacuo to yield your purified product.
FAQ 5: When should I consider using a scavenger resin?
Answer: Scavenger resins are ideal for situations where other methods are difficult, for parallel synthesis, or when you need to drive a reaction to completion by removing a byproduct.[12][13] They are particularly useful if your product has similar polarity to the amine, making chromatographic separation challenging.[14]
Scientific Rationale: Scavenger resins are solid-supported reagents with functional groups that covalently bind to specific types of molecules, allowing them to be removed by simple filtration.[12] For amines, resins functionalized with electrophilic groups like isocyanates, aldehydes, or acid chlorides are effective.[14][15] Crucially, these resins react with the free amine, not the hydrochloride salt. Therefore, a neutralization step is required first.
Protocol 3: Amine Removal with a Scavenger Resin
-
Neutralization: Dissolve your crude reaction mixture (containing the HCl salt) in a suitable solvent (e.g., DCM, THF). Add a base to deprotonate the salt and form the free (R)-3-Methylmorpholine. A solid-supported base like polymer-supported bicarbonate (PS-Bicarb) is ideal as it can be filtered off. Alternatively, use a slight excess of a soluble base like triethylamine (Et₃N) or DIPEA.
-
Scavenging: Add the appropriate scavenger resin (e.g., an isocyanate resin, typically 2-4 equivalents relative to the amine).
-
Reaction: Gently agitate the mixture at room temperature. Monitor the removal of the free amine from the solution by TLC or LC-MS. This can take anywhere from 1 to 24 hours.
-
Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin (which now has the amine covalently bound to it).
-
Workup: Wash the resin with fresh solvent. Combine the filtrate and washes. If you used a soluble base in step 1, you may need to perform a quick aqueous wash to remove its corresponding salt.
-
Concentration: Dry the organic solution and concentrate in vacuo to obtain your purified product.
dot
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 953780-78-4 [chemicalbook.com]
- 3. (R)-3-Methylmorpholine | C5H11NO | CID 641498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. (3R)-3-Methylmorpholine hydrochloride | C5H12ClNO | CID 57356922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-3-Methylmorpholine | 74572-04-6 [chemicalbook.com]
- 7. Morpholine [drugfuture.com]
- 8. researchgate.net [researchgate.net]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. Column Chromatography [sites.pitt.edu]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 13. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 14. thieme-connect.com [thieme-connect.com]
- 15. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
Stability issues of (R)-3-Methylmorpholine hydrochloride under reaction conditions
Technical Support Center: (R)-3-Methylmorpholine Hydrochloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this reagent. Here, we provide field-proven insights and troubleshooting protocols to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and fundamental properties of this compound.
Q1: What are the recommended storage and handling conditions for this compound?
A: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] Several sources recommend refrigeration and storage under an inert gas atmosphere, as the compound is noted to be hygroscopic.[1][3] Standard laboratory personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn during handling.[3][4] All operations should be conducted within a chemical fume hood.[3]
Q2: Is this compound sensitive to moisture?
A: Yes, the material is described as hygroscopic.[1] It is critical to minimize its exposure to atmospheric moisture, which can lead to hydration and potentially impact its reactivity and weighing accuracy. Handling under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for reactions sensitive to water.
Q3: What are the known chemical incompatibilities of this compound?
A: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][4] Contact with these substances should be avoided as it can lead to vigorous reactions or degradation of the compound.[2][4]
Q4: What are the primary signs of degradation?
A: Visual signs of degradation can include a change in color, clumping of the solid (due to moisture absorption), or an unusual odor. From a chemical perspective, degradation can manifest as a decrease in pH of a solution, the appearance of unexpected signals in analytical data (e.g., NMR or LC-MS), or a loss of reactivity in your experimental setup.
Q5: What are the hazardous decomposition products?
A: Upon thermal decomposition or combustion, this compound may produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[2][4]
Summary of Handling and Stability Parameters
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Cool place, Refrigerated | [1][3] |
| Atmosphere | Store under inert gas in a tightly closed container | [1][2] |
| Moisture | Hygroscopic; avoid contact with moisture | [1][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [2][4] |
| Handling | Use in a chemical fume hood with appropriate PPE | [3][4] |
Troubleshooting Guide for Experimental Applications
This guide provides a structured, question-and-answer approach to resolving specific issues you may encounter during your experiments.
Issue 1: My reaction is giving inconsistent yields or generating unknown byproducts.
This is a common problem that often points to the quality of the starting material or its behavior under specific reaction conditions.
Q: Could my this compound have degraded? How can I check its purity?
A: Yes, improper storage or handling can lead to degradation. Before use in a sensitive reaction, it is prudent to verify the purity.
Protocol 1: Purity Assessment by Titration
This protocol provides a classic, reliable method for determining the purity of an amine hydrochloride salt.
Objective: To quantify the molar amount of the hydrochloride salt and confirm its integrity.
Materials:
-
This compound sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter or a suitable indicator (e.g., phenolphthalein)
-
Buret, beaker, and magnetic stirrer
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound (e.g., 100-200 mg) and dissolve it in deionized water (e.g., 50 mL).
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.
-
Titration: Slowly titrate the solution with the standardized NaOH solution from the buret. Record the volume of NaOH added and the corresponding pH.
-
Endpoint Determination: The equivalence point is the point of maximum inflection on the titration curve (or where the indicator changes color).
-
Calculation: Use the volume of NaOH at the equivalence point to calculate the moles of HCl, and thus the purity of your sample.
Q: I am using a strong base (e.g., n-BuLi, NaH, or LDA) in my reaction. Could this be causing a problem?
A: Absolutely. Strong bases are listed as incompatible.[4] The primary issue is the deprotonation of the morpholinium ion to generate the free amine, (R)-3-Methylmorpholine.
Causality: The hydrochloride salt exists in equilibrium with its conjugate base. Adding a strong base deprotonates the ammonium salt, shifting the equilibrium to produce the free secondary amine. This free amine may be less stable under your reaction conditions, participate in unwanted side reactions, or exhibit different solubility profiles, leading to inconsistencies.
Caption: Acid-base reaction of the hydrochloride salt.
Issue 2: The reagent is not dissolving completely in my reaction solvent.
Q: Why is my this compound exhibiting poor solubility?
A: As a salt, this compound has high polarity. It will be most soluble in polar protic solvents like water or alcohols. Its solubility will be significantly lower in less polar aprotic solvents such as THF, diethyl ether, or toluene. If your reaction requires an aprotic solvent, the insolubility of the salt can lead to a heterogeneous mixture and slow reaction kinetics.
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of the salt in small amounts of different solvents to find a suitable medium.
-
Phase-Transfer Catalyst: In a biphasic system, a phase-transfer catalyst can be used to shuttle the morpholinium ion into the organic phase.
-
In-situ Free Amine Generation: If the reaction is compatible, you can perform a liquid-liquid extraction. Dissolve the hydrochloride salt in water, add a mild inorganic base (e.g., NaHCO₃), and extract the liberated free amine into your desired organic solvent. Dry the organic layer before proceeding. This should only be done if the free amine is stable under your reaction conditions.
Troubleshooting Decision Workflow
When encountering issues, follow this logical workflow to diagnose the root cause.
Caption: A decision tree for troubleshooting experiments.
References
Impact of solvent choice on the performance of (R)-3-Methylmorpholine hydrochloride
Welcome to the technical support guide for (R)-3-Methylmorpholine hydrochloride (R-3-MMH). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile chiral building block. The choice of solvent is not merely a matter of dissolution; it is a critical parameter that dictates reaction kinetics, yield, purity, and even the stability of the reagent itself. This guide provides in-depth, field-proven insights into optimizing your experimental outcomes by mastering the art and science of solvent selection.
Section 1: Frequently Asked Questions (FAQs) - Fundamentals
This section addresses the most common initial queries regarding the properties and handling of this compound.
Q1: What is this compound and what are its primary applications?
This compound (CAS: 953780-78-4) is the hydrochloride salt of the chiral cyclic amine, (R)-3-Methylmorpholine.[1] It serves as a crucial building block in organic and medicinal chemistry. Its primary applications include the synthesis of biologically active molecules and pharmaceuticals, such as orally active GSK-3β inhibitors for potential Alzheimer's disease treatment.[2] The hydrochloride form often provides superior stability, easier handling as a solid, and enhanced solubility in certain polar solvents compared to the free amine.[3]
Q2: What is the general solubility profile of this compound?
As an amine salt, R-3-MMH exhibits classic polar characteristics. It is generally soluble in polar protic solvents like water and alcohols (methanol, ethanol) and has some solubility in polar aprotic solvents.[4][5][6] Its solubility decreases significantly in less polar solvents like ethers and is practically negligible in nonpolar hydrocarbon solvents. This differential solubility is a key principle used during reaction workups and purification.
| Solvent Class | Example Solvents | Expected Solubility of (R)-3-MMH | Rationale & Experimental Insight |
| Polar Protic | Water, Methanol, Ethanol | High | The solvent's ability to form hydrogen bonds and solvate both the ammonium cation and the chloride anion leads to excellent solubility.[7] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to Low | These solvents can solvate the cation through dipole-dipole interactions but are less effective at solvating the chloride anion compared to protic solvents. Solubility is often temperature-dependent. |
| Ethers | THF, Diethyl Ether, MTBE | Very Low | The low polarity of these solvents is insufficient to overcome the lattice energy of the ionic salt.[6] This property is often exploited for precipitation and isolation. |
| Chlorinated | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Low | While more polar than ethers, these solvents are generally poor choices for dissolving R-3-MMH. Suspensions are common. A synthesis procedure notes using DCE as a reaction solvent where the starting material is soluble, but the final HCl salt is isolated after workup.[2][8] |
| Nonpolar | Hexanes, Toluene | Insoluble | The significant mismatch in polarity makes dissolution thermodynamically unfavorable. These are ideal "anti-solvents" for recrystallization. |
Q3: Is this compound hygroscopic?
Yes, like many amine hydrochloride salts, R-3-MMH can be hygroscopic, meaning it can absorb moisture from the atmosphere.[6][9] This can affect the accuracy of weighing and may introduce water into anhydrous reactions. It is crucial to store the compound in a tightly sealed container in a desiccator or a controlled low-humidity environment.[10] In some cases, the inclusion of solvent molecules in the crystal lattice can reduce hygroscopicity.[11]
Section 2: Troubleshooting Guide - Impact of Solvent Choice
This section provides solutions to common problems encountered during experiments, with a direct focus on the role of the solvent.
Q4: My reaction is sluggish or fails to initiate. How can the solvent be the cause?
A stalled reaction is often a solubility or reactivity issue tied directly to the solvent.
-
Problem: Poor Solubility. The most common issue is that R-3-MMH is not sufficiently soluble in the chosen solvent at the reaction temperature to participate in the reaction. As a salt, it has limited solubility in many common organic solvents like THF or DCM.
-
Solution: Switch to a more polar solvent system where the salt has known solubility, such as methanol or water, if compatible with your reaction chemistry. For anhydrous reactions, consider polar aprotic solvents like DMF, but be aware that solubility might still be limited. A small-scale solubility test before committing to a large-scale reaction is always recommended.
-
-
Problem: Insufficient Free Amine. If R-3-MMH is intended to act as a base or nucleophile, the active species is the free (R)-3-Methylmorpholine. In a non-basic solvent, the compound exists predominantly as the protonated, unreactive salt.
-
Solution: To liberate the free amine in situ, an additional, stronger, non-nucleophilic base (e.g., a tertiary amine like triethylamine or DIPEA) is often required. The solvent must be able to dissolve all components. Alternatively, performing the reaction in a solvent that can facilitate the equilibrium shift towards the free amine can be effective.
-
Caption: Workflow for diagnosing a sluggish reaction.
Q5: I'm observing significant side product formation and low yield. How can solvent selection mitigate this?
The solvent influences reaction pathways by stabilizing or destabilizing reactants, intermediates, and transition states.
-
Problem: Unwanted Side Reactions. Solvents can promote alternative reaction pathways. For example, a protic solvent like ethanol could act as a competing nucleophile in some reactions.
-
Solution: Switch to a non-interfering solvent. If your reaction involves a strong nucleophile, using a polar aprotic solvent (e.g., THF, DMF, Acetonitrile) will prevent the solvent from participating in the reaction.
-
-
Problem: Destabilized Transition State. The rate and selectivity of a reaction depend on the energy of its transition state (TS). A solvent that preferentially stabilizes the TS of the desired pathway will accelerate that reaction over others.
-
Solution: Consider the mechanism. For reactions that involve the formation of charged intermediates (e.g., SN1-type reactions), a polar, coordinating solvent is beneficial. For concerted reactions (e.g., Diels-Alder), solvent effects can be more subtle, but generally, a solvent that matches the polarity of the TS is optimal. A systematic solvent screen is the most effective way to identify the ideal medium.
-
Q6: I'm struggling with product isolation. How do I choose the right solvent for workup and recrystallization?
Proper solvent selection is the cornerstone of effective purification.
-
Problem: Product is lost during aqueous workup.
-
Explanation: If your final product has some water solubility (e.g., it contains polar functional groups), it can be lost to the aqueous layer during extraction.
-
Solution: Before extraction, check the pH of the aqueous layer. Ensure your product is in its neutral, most organic-soluble form. If the product is still water-soluble, perform multiple extractions with a suitable organic solvent or use a continuous liquid-liquid extractor. Back-extracting the aqueous layer can also help recover the product.[12]
-
-
Problem: Difficulty in achieving crystallization.
-
Explanation: Successful recrystallization requires a solvent that dissolves the compound poorly at low temperatures but well at high temperatures.[13]
-
Solution: Use a binary solvent system. Dissolve your crude product in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., methanol). Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., diethyl ether or hexanes) at an elevated temperature until the solution becomes slightly cloudy. Allow it to cool slowly. This method, known as anti-solvent crystallization, is highly effective for purifying polar compounds like amine derivatives. A synthesis of R-3-MMH itself notes washing the final solid with ethyl acetate, indicating its utility as a "poor" solvent for the salt.[2][8]
-
Caption: Solvent influence on the salt-free amine equilibrium.
Section 3: Experimental Protocols
These protocols provide validated, step-by-step guidance for common procedures involving R-3-MMH.
Protocol 1: General Amide Coupling using R-3-MMH as a Base
This protocol describes a typical application where the free amine of R-3-MMH acts as an acid scavenger.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and the amine hydrochloride salt to be coupled (1.0 eq).
-
Solvent Addition: Add an appropriate anhydrous polar aprotic solvent (e.g., DMF or CH₃CN, ~0.1 M concentration). Stir until all solids are dissolved.
-
Base Addition: Add (R)-3-Methylmorpholine (the free base, 2.2 eq) to the solution. Note: Here, the free base is used directly. If starting with R-3-MMH, an additional equivalent of a different base would be needed.
-
Coupling Agent: Add the coupling agent (e.g., HATU, 1.1 eq) in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography or recrystallization as needed.
Protocol 2: Screening Solvents for Optimal Recrystallization
-
Setup: Place a small amount (~20-30 mg) of your crude, solid product into several different test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) dropwise at room temperature, vortexing after each addition.
-
Initial Solubility Test: Identify solvents that do not dissolve the compound at room temperature. These are potential candidates.
-
Heating: Heat the test tubes containing the promising solvents in a sand bath or heating block. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling & Observation: Remove the tubes from the heat and allow them to cool slowly to room temperature. If necessary, place them in an ice bath.
-
Selection: The ideal solvent is one that required a minimal amount to dissolve the solid while hot and produced a high yield of clean-looking crystals upon cooling.
References
- 1. (3R)-3-Methylmorpholine hydrochloride | C5H12ClNO | CID 57356922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 953780-78-4 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Histamine - Wikipedia [en.wikipedia.org]
- 7. Amine - Wikipedia [en.wikipedia.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 10. (R)-3-methylmorpholine | CAS#:74572-04-6 | Chemsrc [chemsrc.com]
- 11. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. How To [chem.rochester.edu]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Catalyst Loading for (R)-3-Methylmorpholine Hydrochloride Synthesis
Prepared by: Senior Application Scientist, Gemini Labs
Welcome to the technical support center for the synthesis of (R)-3-Methylmorpholine hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are working on the asymmetric synthesis of this critical chiral building block. We will move beyond simple procedural steps to explore the underlying principles of catalyst optimization, providing you with the expert insights needed to troubleshoot and refine your reactions for optimal yield, purity, and enantioselectivity.
Part 1: Foundational Concepts in Catalytic Asymmetric Synthesis
This section addresses the fundamental questions surrounding the catalytic synthesis of (R)-3-Methylmorpholine, providing the core knowledge needed to make informed experimental decisions.
FAQ 1: What are the primary catalytic strategies for the enantioselective synthesis of (R)-3-Methylmorpholine?
The most effective and widely adopted strategy for synthesizing chiral 3-substituted morpholines is through the asymmetric transfer hydrogenation (ATH) of a cyclic imine precursor.[1] This method typically involves a two-step, one-pot process:
-
Cyclic Imine Formation: An aminoalkyne substrate undergoes intramolecular hydroamination, often catalyzed by a titanium or gold complex, to form the corresponding cyclic imine.
-
Asymmetric Reduction: A chiral ruthenium catalyst, such as a Noyori-Ikariya type catalyst (e.g., RuCl--INVALID-LINK--), is introduced.[1] This catalyst transfers hydrogen from a source like formic acid to the imine, creating the desired (R) stereocenter with high enantiomeric excess (ee).
The success of the entire synthesis hinges on the performance of the chiral ruthenium catalyst in the second step.
FAQ 2: Why is catalyst loading a critical parameter to optimize?
Catalyst loading, typically expressed as a mole percentage (mol %) relative to the limiting substrate, is one of the most critical variables in any catalytic reaction. It directly influences four key aspects of the process:
-
Reaction Rate & Efficiency: Higher catalyst loading generally leads to faster reaction rates. However, there is a point of diminishing returns where increasing the catalyst concentration no longer significantly accelerates the reaction.
-
Enantioselectivity: The ratio of the catalyzed, stereoselective reaction to the uncatalyzed, non-selective background reaction is crucial for achieving high enantiomeric excess.[2] This ratio is directly influenced by the amount of catalyst present.
-
Process Economics: Chiral catalysts, particularly those containing precious metals like ruthenium, are often expensive. Minimizing catalyst loading is essential for developing a cost-effective and scalable process.
-
Downstream Processing: Higher catalyst loading can lead to increased levels of residual metal in the crude product, complicating purification and potentially requiring specialized scavenging agents or multiple crystallization steps.[3]
FAQ 3: How does catalyst loading specifically impact enantiomeric excess (ee)?
The final enantiomeric excess of your product is determined by the competition between the desired asymmetric catalytic pathway and any background reactions that produce a racemic product. The relationship can be summarized as follows:
-
The Catalyzed Path: The chiral catalyst (e.g., Ru-Ts-DPEN) creates a chiral environment that favors one transition state over the other, leading to the preferential formation of the (R)-enantiomer.
-
The Uncatalyzed Path: In the absence of the catalyst, a reduction might still occur (e.g., by the hydrogen source alone), but without stereochemical control, it will produce a 1:1 mixture of (R) and (S) enantiomers (a racemate).
Optimizing catalyst loading is about ensuring the rate of the catalyzed reaction vastly outpaces the rate of the uncatalyzed reaction.[2] If the catalyst loading is too low, or if the catalyst is not sufficiently active, the background reaction can become significant, eroding the final ee value.
Part 2: Troubleshooting Guide for Catalyst Loading
This section is formatted as a series of common problems and actionable solutions to guide you through experimental challenges.
Problem 1: Low Enantiomeric Excess (ee < 95%)
Question: My reaction is proceeding to full conversion, but the enantioselectivity is poor. How can I use catalyst loading to improve the ee?
Answer: Low ee at full conversion suggests that the uncatalyzed background reaction is competing with your desired asymmetric catalysis. Here is a systematic approach to troubleshoot this issue:
-
Verify Catalyst Integrity: Before adjusting loading, ensure your catalyst is active. Has it been handled and stored correctly under an inert atmosphere? If in doubt, test it in a small-scale control reaction where it has previously shown high performance.
-
Screen Catalyst Loading: An optimal loading balances rate and selectivity. A loading that is too high can sometimes decrease selectivity in complex systems, while one that is too low allows the background reaction to compete.
Experimental Protocol: Catalyst Loading Screen
-
Set up a series of identical small-scale reactions (e.g., 1 mmol substrate).
-
Vary the catalyst loading across a defined range. A typical screen might include 0.1, 0.5, 1.0, and 2.0 mol %.
-
Run all reactions for the same amount of time and at the same temperature.
-
Quench the reactions and analyze the conversion (by LC or GC) and the enantiomeric excess (by chiral HPLC or SFC).
-
Plot the results to identify the optimal loading that provides the highest ee without unduly compromising the reaction time.
Data Interpretation Table:
| Catalyst Loading (mol %) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| 0.1 | 24 | 75 | 98.5 |
| 0.5 | 12 | 99 | 99.2 |
| 1.0 | 6 | >99 | 98.8 |
| 2.0 | 4 | >99 | 97.5 |
In this hypothetical example, 0.5 mol % provides the best balance of high ee and a reasonable reaction time.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Workflow for troubleshooting low enantiomeric excess.
Problem 2: Stalled Reaction or Low Conversion
Question: My reaction is not reaching full conversion, even after extended periods. Could insufficient catalyst loading be the cause?
Answer: Yes, this is a classic symptom of either insufficient catalyst loading or catalyst deactivation.
-
Substrate-to-Catalyst Ratio (S/C): At its core, low loading means a high S/C ratio. Each catalyst molecule must perform more turnovers to convert all the substrate. If the catalyst has a finite lifetime (i.e., it degrades over time or after a certain number of turnovers), a loading that is too low will result in the catalyst deactivating before the reaction is complete.
-
Inhibitors: Ensure your substrate and solvent are free from impurities that could act as catalyst poisons (e.g., sulfur compounds, strong coordinating agents). These inhibitors effectively reduce your active catalyst concentration.
Troubleshooting Protocol:
-
Baseline Reaction: Run the reaction with your standard catalyst loading (e.g., 1.0 mol %) and monitor its progress over time (e.g., take samples at 1, 3, 6, and 12 hours). This will establish a baseline conversion curve.
-
Increased Loading: Run a parallel reaction with a higher catalyst loading (e.g., 1.5 or 2.0 mol %). If this reaction goes to completion significantly faster, it strongly suggests your initial loading was insufficient.
-
"Spiking" Experiment: If a reaction has stalled, add a second small portion of the catalyst to the reaction mixture. If the reaction restarts, this is a clear indication of catalyst deactivation and suggests that a higher initial loading or a staged addition protocol is necessary.
Problem 3: Challenges During Scale-Up
Question: My protocol was optimized with 0.5 mol % catalyst at the 1-gram scale, but I'm seeing lower yield and ee now that I've scaled up to 50 grams. Why?
Answer: Scale-up introduces new variables, primarily related to mass and heat transfer.[4] What works in a small flask doesn't always translate directly to a large reactor.
-
Mixing Efficiency: In a large reactor, achieving homogenous mixing is more difficult. Inefficient stirring can create localized zones where the catalyst concentration is too low (stalling the reaction) or where the temperature is too high (promoting side reactions or catalyst degradation). The effective catalyst loading is not uniform across the reactor.
-
Heat Transfer: Asymmetric hydrogenations are often exothermic. On a large scale, it is harder to dissipate this heat. If the internal temperature rises above the optimized level, it can significantly decrease enantioselectivity.
Scale-Up Considerations:
-
Maintain S/C Ratio: Always calculate catalyst loading based on moles to ensure the S/C ratio is consistent with your lab-scale experiment.
-
Evaluate Engineering Parameters: Do not just scale up reagents; consider the engineering. Use an appropriately sized reactor with an overhead stirrer (not a magnetic stir bar) to ensure efficient mixing. Monitor the internal reaction temperature closely.
-
Re-optimization May Be Needed: You may need to slightly increase the catalyst loading on a larger scale to compensate for less-than-perfect mixing or slightly longer heat-up/cool-down times.[5]
Logical Diagram for Scale-Up Issues
Caption: Decision tree for troubleshooting catalyst issues during scale-up.
Part 3: Reference Protocols
These protocols are provided as a starting point. You must adapt them based on your specific substrate and optimization experiments.
Protocol 1: Asymmetric Transfer Hydrogenation of a Cyclic Imine Precursor
This protocol is adapted from methodologies described for the synthesis of 3-substituted morpholines.[1][6]
-
Reaction Setup: To a clean, oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the cyclic imine substrate (1.0 eq).
-
Solvent & Reagents: Add a suitable solvent (e.g., DMF or CH₂Cl₂) and a hydrogen source, typically a formic acid/triethylamine (5:2) azeotrope (1.5-2.0 eq).
-
Catalyst Addition: In a separate vial, dissolve the chiral Ruthenium catalyst (e.g., RuCl--INVALID-LINK--) in a small amount of solvent. The amount of catalyst should be calculated based on your optimized loading (e.g., for a 10 mmol reaction with 0.5 mol % loading, you would use 0.05 mmol of catalyst). Add the catalyst solution to the reaction mixture.
-
Reaction: Stir the mixture at the optimized temperature (often room temperature) for the required time. Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and saturated sodium bicarbonate solution to remove formic acid and triethylamine salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude (R)-3-Methylmorpholine can then be purified further if necessary (e.g., by column chromatography or distillation).
Protocol 2: Formation of the Hydrochloride Salt
This protocol is a standard method for forming hydrochloride salts of amines.[7]
-
Dissolution: Dissolve the purified (R)-3-Methylmorpholine base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Cool the solution in an ice bath (0 °C). Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Precipitation: The this compound salt will precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold, anhydrous solvent (diethyl ether) to remove any unreacted starting material. Dry the product under vacuum to yield pure this compound.
References
- 1. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3(R)-HYDROXYMETHYLMORPHOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. reddit.com [reddit.com]
- 6. Page loading... [guidechem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Overcoming substrate limitations in reactions with (R)-3-Methylmorpholine hydrochloride
Welcome to the technical support guide for reactions involving (R)-3-Methylmorpholine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome common challenges encountered when using this versatile chiral amine. Instead of a simple list of protocols, this guide provides in-depth explanations of the underlying chemical principles to empower you to make informed decisions and effectively troubleshoot your reactions.
Frequently Asked Questions (FAQs)
Q1: How should I handle the hydrochloride salt? Do I need to convert it to the free base before my reaction?
Answer: this compound is a stable, crystalline solid, making it easier to handle and weigh than the free base, which is a liquid[1]. However, for most organic reactions where it's used as a nucleophile or a non-nucleophilic base, you must first liberate the free amine. The presence of the hydrochloride salt can interfere with many reactions, particularly those sensitive to acid or those requiring precise base stoichiometry.
Best Practice for Free Base Liberation: A simple liquid-liquid extraction is the most common and effective method.
-
Dissolve the this compound in water.
-
Add a strong base, such as 1-2 equivalents of sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the ammonium salt.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free amine as an oil.
It's crucial to perform this operation efficiently as the free amine can be volatile and hygroscopic.
Q2: What are the key physical properties of (R)-3-Methylmorpholine that I should consider for reaction setup?
Answer: Understanding the fundamental properties is critical for experimental design.
| Property | (R)-3-Methylmorpholine (Free Base) | (R)-3-Methylmorpholine HCl (Salt) | Significance for Researchers |
| Molecular Weight | 101.15 g/mol [2] | 137.61 g/mol [3] | Essential for accurate stoichiometric calculations. |
| Form | Colorless Liquid[1] | White to off-white crystalline powder[3] | The salt is easier to handle and weigh accurately. |
| Boiling Point | ~137 °C (Predicted)[1][4] | 123-127 °C (Melting Point)[3][5] | The free base is reasonably volatile; use appropriate condensers. |
| pKa (of conjugate acid) | ~7.4 - 9.0 (Predicted for N-methylmorpholine)[1][6] | Not Applicable | Moderately basic. Less hindered than triethylamine (pKa ~10.7) but more basic than pyridine (pKa ~5.2). Suitable for reactions requiring a mild, non-nucleophilic base, such as in peptide couplings to suppress racemization[7][8]. |
| Solubility | Soluble in water and common organic solvents[3]. | Highly soluble in water, less so in non-polar organic solvents[3]. | Dictates choice of reaction solvent and workup procedure. The salt's poor solubility in many organic solvents necessitates its conversion to the free base for homogeneous reactions. |
Q3: In what types of reactions is (R)-3-Methylmorpholine commonly used?
Answer: Due to its structure—a chiral secondary amine—it serves several roles in synthesis:
-
Chiral Building Block: It is incorporated as a key structural component in the synthesis of pharmaceuticals, particularly CNS-active compounds and kinase inhibitors[3][9][10].
-
Mild Base: It is frequently used as a non-nucleophilic base in reactions prone to side reactions under harsher conditions. A prime example is in peptide synthesis, where it is preferred over stronger bases like DIPEA to minimize racemization of the activated amino acid[7][8].
-
Catalyst: Morpholine derivatives can act as catalysts in various organic transformations[10].
Q4: What makes a substrate "challenging" to react with (R)-3-Methylmorpholine?
Answer: A "challenging" substrate is one that fails to react efficiently under standard conditions due to inherent structural or electronic properties. Key challenges include:
-
High Steric Hindrance: Bulky groups near the reaction center can prevent the morpholine from approaching effectively.
-
Poor Solubility: If the substrate and the amine (or its salt) do not share a common solvent, the reaction will be slow and inefficient.
-
Electronic Deactivation: Electron-withdrawing or donating groups can render the substrate's reactive site insufficiently electrophilic or nucleophilic.
-
Multiple Reactive Sites: The presence of other functional groups can lead to a mixture of undesired products.
Troubleshooting Guide: Overcoming Substrate Limitations
Issue 1: Reaction is Slow or Incomplete Due to Poor Solubility
Symptoms:
-
The reaction mixture is a slurry or suspension when it should be a homogeneous solution.
-
Analysis (TLC, LC-MS) shows a large amount of unreacted starting material even after prolonged reaction times.
Root Cause Analysis: A fundamental principle of reaction kinetics is that reactants must collide to react. Poor solubility dramatically reduces the effective concentration of one or both reactants in the solution phase, leading to a stalled reaction. This is common when using the hydrochloride salt directly in non-polar organic solvents or when the substrate itself has poor solubility[3].
Solutions & Protocols:
-
Ensure Use of the Free Base: As a first step, always convert the hydrochloride salt to the free amine before use in organic solvents.
-
Systematic Solvent Screening: The choice of solvent is critical. If a standard solvent like DCM or DMF fails, screen a range of solvents with varying polarities.
| Solvent | Dielectric Constant (ε) | Properties & Use Cases |
| Toluene | 2.4 | Non-polar; good for dissolving hydrophobic substrates. |
| Dichloromethane (DCM) | 9.1 | General-purpose, dissolves a wide range of organics. Volatile. |
| Tetrahydrofuran (THF) | 7.6 | Ethereal solvent, good for organometallics and polar substrates. |
| Acetonitrile (MeCN) | 37.5 | Polar aprotic; can dissolve more polar substrates. |
| N,N-Dimethylformamide (DMF) | 36.7 | High-boiling polar aprotic solvent; excellent solvating power but can be difficult to remove[11][12]. |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | Similar to DMF, sometimes offers superior solubility for highly aggregated systems like peptides[13]. Difficult to remove[14]. |
-
Employ Co-solvents: If a single solvent doesn't work, a mixture can be effective. For example, adding a small amount of DMF or NMP to a reaction in THF can dissolve a stubborn substrate without complicating the workup significantly.
-
Increase Temperature: If the reactants' stability permits, heating the reaction can increase both solubility and reaction rate. This is particularly effective for overcoming activation energy barriers in sterically hindered cases[7][13].
Issue 2: Low or No Conversion Due to Steric Hindrance
Symptoms:
-
Reactants are fully soluble, but no product is formed.
-
The reaction only works with smaller, unhindered model substrates but fails with the target substrate.
Root Cause Analysis: (R)-3-Methylmorpholine, while not excessively bulky, has a defined 3D structure. If the substrate's reactive site is buried within a sterically demanding environment (e.g., adjacent to a t-butyl or adamantyl group), the nucleophilic nitrogen atom may be physically blocked from reaching the electrophilic center.
Solutions & Protocols:
-
Increase Thermal Energy: As depicted in the workflow, the simplest approach is to increase the reaction temperature. Higher kinetic energy can help overcome the repulsive forces between bulky groups.
-
Use a More Powerful Activating Agent (for Acylations/Couplings): In amide or ester formation, the reactivity is dictated by the leaving group on the activated carboxylic acid. If a standard coupling reagent like HBTU fails, switch to a more potent one.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered superior for difficult couplings due to the formation of a highly reactive OAt active ester[7].
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt with reactivity comparable to HATU but with better solubility and safety profile[7].
-
-
Change Reaction Stoichiometry: While not always intuitive, sometimes using a slight excess of the less hindered reaction partner can improve conversion through mass action.
Issue 3: Low Yield Due to Competing Side Reactions
Symptoms:
-
The desired product is formed, but in low yield.
-
TLC or LC-MS analysis shows multiple new spots or peaks, indicating byproduct formation.
Root Cause Analysis: This occurs when the substrate has multiple reactive sites or when the reaction conditions promote alternative pathways. For example, when (R)-3-methylmorpholine is used as a base in a substitution reaction with a secondary halide, it can also promote E2 elimination. In peptide couplings, uronium/aminium reagents can react with the N-terminus of a peptide, causing chain termination via guanidinylation[8][13].
Solutions & Protocols:
-
Lower the Reaction Temperature: Many side reactions have a higher activation energy than the desired reaction. Running the reaction at 0 °C or even -20 °C can dramatically improve selectivity.
-
Control the Order and Rate of Addition: Slow, dropwise addition of a reagent can maintain its concentration at a very low level, disfavoring higher-order side reactions. In peptide couplings, pre-activating the carboxylic acid with the coupling reagent before adding the amine component is crucial to prevent side reactions like guanidinylation[12][13].
-
Use Protecting Groups: If the substrate has multiple nucleophilic sites (e.g., -OH, -NH₂), selectively protect the groups you do not want to react. This is a cornerstone of complex molecule synthesis.
-
Choose a Weaker Base: If elimination is a problem, (R)-3-methylmorpholine may be too basic. Consider an even weaker base like 2,6-lutidine or collidine. Conversely, in peptide couplings, (R)-3-methylmorpholine (or NMM) is often chosen specifically because it is a weaker base than DIPEA, which helps suppress racemization[7].
Issue 4: Difficulty in Product Purification / Removal of Morpholine
Symptoms:
-
The crude product appears pure by TLC but the ¹H NMR spectrum shows residual peaks corresponding to (R)-3-methylmorpholine.
-
The product is an oil or solid that is difficult to crystallize due to contamination.
Root Cause Analysis: (R)-3-methylmorpholine is a basic, polar compound. If the desired product is also basic or highly polar, separating the two can be challenging by standard silica gel chromatography.
Solutions & Protocols:
Protocol: Standard Acidic Wash Workup
This is the most effective method for removing basic impurities like amines, provided your target compound is stable to acid[15][16].
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution. Start with a mild acid like saturated ammonium chloride (NH₄Cl). If that is insufficient, use 1M hydrochloric acid (HCl)[16]. The protonated methylmorpholinium hydrochloride salt will partition into the aqueous layer. Repeat the wash 2-3 times.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Alternative Methods:
-
Chromatography: If an acidic wash is not possible, silica gel chromatography can be used. Employing a solvent system containing a small amount of a basic modifier like triethylamine or ammonia in methanol can help to elute your basic product cleanly while managing the tailing of the morpholine.
-
Azeotropic Removal: For high-boiling polar solvents like DMF or NMP that are often used in these reactions, repeated co-evaporation with a solvent like toluene or heptane can help remove them, though this is less effective for the morpholine itself. Washing thoroughly with water or brine is the primary method for removing these solvents[11][14].
References
- 1. (R)-3-Methylmorpholine | 74572-04-6 [chemicalbook.com]
- 2. (R)-3-Methylmorpholine | C5H11NO | CID 641498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. (R)-3-methylmorpholine | CAS#:74572-04-6 | Chemsrc [chemsrc.com]
- 5. This compound CAS#: 953780-78-4 [m.chemicalbook.com]
- 6. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Workup [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. peptide.com [peptide.com]
- 14. reddit.com [reddit.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Determining Enantiomeric Excess: Featuring (R)-3-Methylmorpholine Hydrochloride as a Chiral Auxiliary in NMR Spectroscopy
In the landscape of modern drug discovery and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical analytical challenge. For researchers and scientists, selecting the optimal analytical technique is paramount to ensure data integrity and accelerate development timelines. This guide provides an in-depth comparison of various methods for determining enantiomeric excess, with a special focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries, exemplified by the potential use of (R)-3-Methylmorpholine hydrochloride. We will objectively compare this NMR-based approach with established techniques such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and polarimetry, providing supporting experimental insights and detailed protocols.
The Principle of Chiral Recognition for Enantiomeric Excess Determination
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their differentiation and quantification challenging. The determination of enantiomeric excess, a measure of the purity of a chiral substance, relies on creating a chiral environment where the two enantiomers interact differently.[1] This can be achieved either by separating them physically, as in chromatography, or by converting them into diastereomers, which have distinct physical and chemical properties, including unique NMR spectra.[2]
NMR Spectroscopy with Chiral Derivatizing Agents: A Powerful Tool for Homogeneous Phase Analysis
NMR spectroscopy offers a powerful and non-destructive method for determining enantiomeric excess directly in solution. The core principle involves the reaction of the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction transforms the pair of enantiomers into a pair of diastereomers, which will exhibit distinct signals in the NMR spectrum.[2] The ratio of the integrated areas of these distinct signals directly corresponds to the enantiomeric ratio of the original sample.
While specific literature detailing the use of this compound as a primary chiral derivatizing agent is not abundant, its chiral nature and the presence of a reactive secondary amine functionality (in its free base form) make it a strong candidate for this application, particularly for the analysis of chiral carboxylic acids, acyl chlorides, or other electrophilic compounds. The hydrochloride salt can be readily converted to the free amine for derivatization reactions.
Experimental Protocol: Determination of Enantiomeric Excess of a Chiral Carboxylic Acid using (R)-3-Methylmorpholine
This protocol is a representative example of how a chiral amine like (R)-3-Methylmorpholine could be used as a CDA.
1. Preparation of the Chiral Derivatizing Agent:
-
Neutralize a known quantity of this compound with a suitable base (e.g., a tertiary amine like triethylamine or by passing through a basic ion-exchange resin) in an aprotic solvent (e.g., dichloromethane) to obtain the free (R)-3-Methylmorpholine.
2. Derivatization Reaction:
-
In an NMR tube, dissolve the enantiomeric mixture of the chiral carboxylic acid (e.g., 10 mg) in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a coupling agent (e.g., DCC or EDC) to activate the carboxylic acid.
-
To this solution, add a stoichiometric equivalent of the prepared (R)-3-Methylmorpholine.
-
Allow the reaction to proceed to completion at room temperature. The formation of the diastereomeric amides can be monitored by TLC or NMR.
3. NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture. A higher field strength spectrometer (e.g., 400 MHz or above) is recommended for better signal dispersion.
4. Data Analysis:
-
Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomers. Protons close to the newly formed stereocenter are often the most diagnostic.
-
Carefully integrate the areas of these two distinct signals.
-
Calculate the enantiomeric excess using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
References
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking Against Established Systems
In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and other biologically active molecules.[1][2] Chiral auxiliaries represent a robust and reliable strategy for introducing chirality, offering predictable and high levels of stereocontrol in a variety of chemical transformations.[3][4] This guide provides a comparative analysis of several prominent chiral auxiliaries, offering insights into their mechanisms, performance, and practical applications.
While (R)-3-Methylmorpholine hydrochloride is a valuable chiral building block in chemical synthesis, its application as a classical, recoverable chiral auxiliary is not extensively documented in peer-reviewed literature.[5][6][7] Therefore, this guide will focus on a detailed comparison of well-established and widely utilized chiral auxiliaries, namely Evans' Oxazolidinones, Oppolzer's Sultams, and Meyers' Amides. By understanding the principles and performance of these "gold standard" systems, researchers can make informed decisions when selecting a chiral auxiliary for their specific synthetic challenges.
The Role of the Chiral Auxiliary: A Mechanistic Overview
A chiral auxiliary is a chemical compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[3] After the desired chiral center has been created, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is determined by several factors, including its ability to induce high diastereoselectivity, its ease of attachment and removal under mild conditions, and its commercial availability in both enantiomeric forms.[8]
Figure 1: General workflow of a chiral auxiliary-mediated asymmetric synthesis.
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, chiral oxazolidinones are among the most widely used and reliable chiral auxiliaries.[3][4] Derived from readily available amino acids, they provide excellent stereocontrol in a range of reactions, including alkylations, aldol reactions, and conjugate additions.[4][9]
The stereochemical outcome is directed by the bulky substituent at the C4 position of the oxazolidinone ring, which effectively shields one face of the enolate derived from the N-acyl group. The formation of a chelated intermediate with a Lewis acid further rigidifies the transition state, leading to high diastereoselectivity.[10][11]
Performance Data: Asymmetric Alkylation
The following table summarizes typical performance data for the asymmetric alkylation of an Evans' oxazolidinone auxiliary.
| Entry | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | Benzyl bromide | LDA | >99:1 | 95 | --INVALID-LINK-- |
| 2 | Ethyl iodide | NaHMDS | 94:6 | 85 | --INVALID-LINK-- |
| 3 | Allyl iodide | LDA | >99:1 | 92 | --INVALID-LINK-- |
Experimental Protocol: Asymmetric Alkylation of an N-Acyl Oxazolidinone
This protocol describes the acylation of an Evans' oxazolidinone, followed by diastereoselective alkylation and subsequent removal of the auxiliary.[10][12]
Step 1: Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry THF (0.5 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the mixture for 15 minutes, then add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography.
Step 2: Diastereoselective Alkylation
-
To a solution of the N-propionyl oxazolidinone (1.0 eq) in dry THF (0.2 M) at -78 °C under an argon atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) as a 1.0 M solution in THF.
-
Stir the mixture at -78 °C for 30 minutes to form the sodium enolate.
-
Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product by flash column chromatography to yield the alkylated product.[13]
Step 3: Removal of the Chiral Auxiliary
-
Dissolve the alkylated product (1.0 eq) in a 4:1 mixture of THF and water (0.2 M).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 1.0 M aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of Na₂SO₃.
-
Extract the aqueous layer with CH₂Cl₂ to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate. The combined organic layers contain the desired chiral carboxylic acid.
Figure 2: Experimental workflow for Evans' auxiliary-mediated asymmetric alkylation.
Oppolzer's Camphorsultam
Derived from naturally occurring camphor, Oppolzer's camphorsultam is another highly effective chiral auxiliary.[14] Its rigid bicyclic structure provides excellent steric shielding, leading to high levels of diastereoselectivity in a variety of reactions, including Diels-Alder reactions, conjugate additions, and alkylations.[10][15] Both enantiomers of camphorsultam are commercially available, providing access to both enantiomers of the final product.[14]
The sulfonyl group in the sultam is thought to play a key role in organizing the transition state through dipolar interactions, complementing the steric hindrance provided by the camphor backbone.
Performance Data: Asymmetric Diels-Alder Reaction
Oppolzer's sultam is particularly renowned for its performance in asymmetric Diels-Alder reactions.
| Entry | Dienophile | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |
| 1 | N-Acryloyl Camphorsultam | Cyclopentadiene | TiCl₄ | >98:2 | 91 | --INVALID-LINK-- |
| 2 | N-Crotonoyl Camphorsultam | Cyclopentadiene | Et₂AlCl | >95:5 | 88 | --INVALID-LINK-- |
| 3 | N-Acryloyl Camphorsultam | Isoprene | Me₂AlCl | 90:10 | 85 | --INVALID-LINK-- |
Experimental Protocol: Asymmetric Diels-Alder Reaction
-
To a solution of N-acryloyl-(-)-camphorsultam (1.0 eq) in dry CH₂Cl₂ (0.1 M) at -78 °C under an argon atmosphere, add freshly distilled cyclopentadiene (3.0 eq).
-
To this mixture, add a solution of TiCl₄ in CH₂Cl₂ (1.0 M, 1.1 eq) dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and allow it to warm to room temperature.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The auxiliary can be removed by reduction with LiAlH₄ to yield the corresponding chiral alcohol. Purify the product by flash chromatography.[10]
Meyers' Chiral Auxiliaries
The Meyers' systems encompass several types of auxiliaries, most notably pseudoephedrine amides and chiral formamidines.
Pseudoephedrine Amides
Andrew G. Myers developed a practical and highly efficient method for the asymmetric alkylation of α-substituted and α,α-disubstituted chiral amides derived from pseudoephedrine.[16][17] The pseudoephedrine auxiliary is inexpensive, available in both enantiomeric forms, and can be easily removed under mild acidic or basic conditions. A key advantage is the high crystallinity of the pseudoephedrine amide derivatives, which often allows for easy purification by recrystallization.
The stereoselectivity arises from deprotonation with a lithium amide base to form a rigid lithium-chelated enolate, which then directs the alkylating agent to the opposite face.[16]
Performance Data: Asymmetric Alkylation of Pseudoephedrine Amides
| Entry | Substrate Amide | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | Phenylacetyl | MeI | >98:2 | 93 | --INVALID-LINK-- |
| 2 | Propionyl | BnBr | >98:2 | 95 | --INVALID-LINK-- |
| 3 | Cyclohexylacetyl | EtI | >98:2 | 89 | --INVALID-LINK-- |
Experimental Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide
-
To a solution of the pseudoephedrine amide (1.0 eq) in dry THF (0.2 M) at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) in THF (2.2 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour, then warm to 0 °C for 15 minutes, and cool back to -78 °C.
-
Add the alkyl halide (1.5 eq) and slowly warm the reaction to room temperature overnight.
-
Quench with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
The auxiliary can be cleaved by heating with aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) to provide the chiral carboxylic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. CAS 74572-04-6: (R)-3-Methylmorpholine | CymitQuimica [cymitquimica.com]
- 6. (R)-3-Methylmorpholine | 74572-04-6 [chemicalbook.com]
- 7. (R)-3-Methylmorpholine | C5H11NO | CID 641498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tminehan.com [tminehan.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. chemistry.williams.edu [chemistry.williams.edu]
- 13. researchgate.net [researchgate.net]
- 14. Camphorsultam - Wikipedia [en.wikipedia.org]
- 15. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. synarchive.com [synarchive.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to (R)-3-Methylmorpholine Hydrochloride and Proline-Based Organocatalysts in Asymmetric Synthesis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern synthetic chemistry, the quest for efficient, selective, and sustainable methods for the construction of chiral molecules is paramount. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar alongside biocatalysis and metal catalysis, offering mild reaction conditions, operational simplicity, and a favorable environmental profile. Within this field, proline and its derivatives have long been celebrated as "the simplest enzymes" for their remarkable ability to catalyze a wide array of asymmetric transformations. This guide provides a comprehensive benchmarking of a potential alternative, (R)-3-Methylmorpholine hydrochloride, against the well-established proline-based catalysts, with a focus on two cornerstone carbon-carbon bond-forming reactions: the Aldol and Mannich reactions.
The Foundation: Proline and the Power of Enamine Catalysis
L-proline, a naturally occurring amino acid, has revolutionized asymmetric synthesis through its ability to activate carbonyl compounds via the formation of a nucleophilic enamine intermediate.[1][2] This catalytic cycle, elegantly simple yet highly effective, underpins its success in a multitude of reactions. The bifunctional nature of proline, possessing both a secondary amine and a carboxylic acid, is crucial for its catalytic efficacy. The amine forms the enamine, while the carboxylic acid group is believed to participate in the transition state, activating the electrophile and controlling the stereochemical outcome through a network of hydrogen bonds.[3]
The generally accepted mechanism for proline-catalyzed reactions, such as the aldol and Mannich reactions, involves a few key steps:
-
Enamine Formation: The secondary amine of proline condenses with a carbonyl donor (e.g., a ketone or aldehyde) to form a chiral enamine.
-
Nucleophilic Attack: The enamine, being electron-rich, attacks an electrophile (an aldehyde in the aldol reaction, or an imine in the Mannich reaction) in a stereocontrolled manner.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the product and regenerate the proline catalyst, thus completing the catalytic cycle.
This enamine-based activation strategy has been extensively studied and optimized, leading to the development of a vast library of proline derivatives designed to enhance reactivity, solubility, and stereoselectivity.[3]
The Contender: this compound and the Morpholine Scaffold
This compound presents an interesting structural variation to the pyrrolidine ring of proline. The morpholine scaffold, containing an oxygen atom, introduces a different electronic and steric environment around the catalytic nitrogen atom. It is hypothesized that the electron-withdrawing nature of the ether oxygen in the morpholine ring reduces the electron density on the nitrogen atom.[4][5] This, in turn, is expected to decrease the nucleophilicity of the corresponding enamine intermediate compared to that derived from proline.[4][5] This predicted lower reactivity is a critical factor to consider when evaluating morpholine-based catalysts.
Performance Benchmark: Aldol and Mannich Reactions
To provide a clear comparison, we will examine the performance of proline-based catalysts and infer the potential performance of this compound based on data from structurally related morpholine catalysts in representative Aldol and Mannich reactions.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental C-C bond-forming reaction that creates a β-hydroxy carbonyl moiety, a common structural motif in natural products and pharmaceuticals.
Table 1: Comparative Performance in the Asymmetric Aldol Reaction
| Catalyst | Reaction | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | Acetone + 4-Nitrobenzaldehyde | 68 | - | 76 | [7] |
| L-Proline | Cyclohexanone + 4-Nitrobenzaldehyde | 95 | 95:5 (anti:syn) | 99 (anti) | [2] |
| β-Morpholine Amino Acid (I) * | Propanal + trans-β-Nitrostyrene | >99 | 96:4 (syn:anti) | 90 (syn) | [4][5] |
* Data from a 1,4-addition reaction, which proceeds through a similar enamine mechanism and serves as a proxy for the reactivity of a chiral morpholine catalyst.
The data clearly illustrates the high efficiency and stereoselectivity achievable with proline and its derivatives. For the morpholine-based catalyst, the results from the analogous 1,4-addition reaction are very promising, showing that with appropriate structural features, a morpholine catalyst can achieve excellent yield and stereocontrol.[4][5] The lower inherent nucleophilicity of the morpholine enamine may necessitate longer reaction times or slightly higher catalyst loadings compared to proline for aldol reactions.
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable precursors for chiral amines, amino alcohols, and other nitrogen-containing molecules.
Table 2: Comparative Performance in the Asymmetric Mannich Reaction
| Catalyst | Reaction | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | Acetone + 4-Nitrobenzaldehyde + p-Anisidine | 50 | - | 94 | [8] |
| L-Proline | Propanal + N-PMP-protected imine | 91 | >95:5 (syn:anti) | 96 (syn) | [9] |
| β-Morpholine Amino Acid (I) * | Propanal + trans-β-Nitrostyrene | >99 | 96:4 (syn:anti) | 90 (syn) | [4][5] |
* Data from a 1,4-addition reaction, which proceeds through a similar enamine mechanism and serves as a proxy for the reactivity of a chiral morpholine catalyst in a Mannich-type reaction.
Similar to the aldol reaction, proline demonstrates excellent performance in the asymmetric Mannich reaction. The data for the β-morpholine amino acid catalyst again suggests that while potentially less reactive than proline, a well-designed chiral morpholine catalyst can be highly effective.[4][5] The key to achieving high performance with morpholine-based catalysts appears to be the presence of additional structural features that can participate in the transition state assembly and enhance stereocontrol.
Mechanistic Insights: A Visual Comparison
The catalytic cycles for both proline and a hypothetical this compound-catalyzed reaction are believed to proceed through an enamine intermediate. The key difference lies in the electronic nature of the catalyst and its impact on the nucleophilicity of the enamine.
Catalytic cycles for proline and a morpholine-based catalyst.
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting representative asymmetric aldol and Mannich reactions.
Protocol 1: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is adapted from established methods for the reaction between a ketone and an aldehyde.[2][7]
Experimental workflow for a proline-catalyzed aldol reaction.
Causality Behind Experimental Choices:
-
Catalyst Loading: 10-20 mol% is a typical range for proline catalysis, balancing reaction rate with cost-effectiveness.
-
Solvent: Proline has limited solubility in many organic solvents; hence, polar aprotic solvents like DMSO or DMF are often used.[2] Using the ketone as the solvent (neat conditions) can also be effective and simplifies the reaction setup.
-
Temperature: The reaction temperature is a critical parameter for controlling stereoselectivity. Lower temperatures generally lead to higher enantiomeric excess.
-
Work-up: Quenching with a mild acid like NH₄Cl protonates the product and neutralizes any remaining catalyst.
Protocol 2: Proline-Catalyzed Three-Component Mannich Reaction
This protocol describes a general procedure for the reaction of a ketone, an aldehyde, and an amine.[1][8]
Experimental workflow for a proline-catalyzed Mannich reaction.
Considerations for this compound:
Should one choose to employ this compound as a catalyst, the following modifications to the above protocols should be considered:
-
Catalyst Activation: The hydrochloride salt would likely need to be neutralized in situ with a non-nucleophilic base to generate the free amine for catalysis. Alternatively, the free base, (R)-3-Methylmorpholine, could be used directly.
-
Reaction Conditions: Due to the expected lower reactivity, longer reaction times, higher catalyst loadings (e.g., 30 mol%), or elevated temperatures may be necessary to achieve comparable conversions to proline.
-
Solvent Screening: A thorough screening of solvents would be crucial to optimize the reaction, as the solubility and reactivity of the morpholine-based catalyst may differ significantly from proline.
Conclusion and Future Outlook
Proline-based catalysts have undeniably earned their place as a cornerstone of asymmetric organocatalysis, offering a robust and versatile platform for a wide range of transformations. Their high efficiency, excellent stereocontrol, and operational simplicity make them the benchmark against which new catalysts are measured.
This compound and, more broadly, chiral morpholine-based catalysts represent an intriguing, albeit less explored, class of organocatalysts. The electronic properties of the morpholine ring suggest a lower intrinsic reactivity compared to their pyrrolidine counterparts. However, as demonstrated by recent research, this can be overcome through intelligent catalyst design.[4][6] For researchers and drug development professionals, this presents both a challenge and an opportunity. While proline remains the go-to catalyst for many applications, the exploration of alternative scaffolds like morpholine could lead to the discovery of novel catalysts with unique reactivity and selectivity profiles, potentially solving challenges where proline-based systems fall short. The key will be to move beyond simple structural analogies and to develop a deeper understanding of the structure-activity relationships that govern catalysis within the morpholine framework.
References
- 1. benchchem.com [benchchem.com]
- 2. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 5. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (R)-3-Methylmorpholine Hydrochloride in Synthesis
For the discerning researcher and drug development professional, the selection of reagents is a critical decision point, balancing cost, efficiency, and the ultimate quality of the final product. This guide provides an in-depth cost-benefit analysis of (R)-3-Methylmorpholine hydrochloride, a chiral amine base, comparing its utility and performance against common achiral and chiral alternatives in key synthetic applications. We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to inform your synthetic strategies.
Introduction: The Strategic Value of Chiral Amines
In the landscape of organic synthesis, tertiary amine bases are ubiquitous reagents, primarily used as proton scavengers. Common, cost-effective choices such as Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) are staples in academic and industrial laboratories. However, the introduction of a stereocenter, as seen in (R)-3-Methylmorpholine, elevates the reagent from a simple base to a potential controller of stereochemical outcomes.[1][2] Its hydrochloride salt form ensures stability, ease of handling, and accurate dispensing by weight.
The core value proposition of a chiral amine like (R)-3-Methylmorpholine lies in its ability to influence the three-dimensional arrangement of atoms in a newly formed molecule, a critical factor in pharmaceutical development where enantiomers can have vastly different biological activities.[1][3] This guide will analyze scenarios where the additional cost of this chirality is justified and where more economical, achiral alternatives suffice.
The Cost Landscape: A Comparative Overview
The primary drawback of employing a chiral reagent is invariably its cost. The synthesis of enantiomerically pure compounds is a multi-step process that demands chiral starting materials or resolution agents, adding significant expense.[4] Let's contextualize the cost of this compound against its achiral counterparts and other common chiral bases.
| Reagent | Chirality | Typical Price (USD/gram) | Price (USD/mol) | Key Characteristics |
| (R)-3-Methylmorpholine HCl | Chiral | ~$234 | ~$32,200 | Chiral morpholine base; stable salt. |
| (S)-3-Methylmorpholine HCl | Chiral | ~$162 | ~$22,300 | Enantiomer of the target compound. |
| N-Methylmorpholine (NMM) | Achiral | ~$0.83[5] | ~$84 | Structurally similar achiral analogue. |
| Triethylamine (TEA) | Achiral | ~$0.41[6] | ~$41 | Common, non-hindered amine base. |
| DIPEA (Hünig's Base) | Achiral | ~$0.59[7] | ~$76 | Common, sterically hindered, non-nucleophilic base. |
| (-)-Sparteine | Chiral | ~$328 | ~$76,800 | Rigid bicyclic diamine; used as a chiral ligand.[8] |
| Brucine | Chiral | ~$1.19[9] | ~$469 | Natural alkaloid; used as a resolving agent. |
| (1R,2R)-(-)-1,2-Diaminocyclohexane | Chiral | ~$20.40[10] | ~$1,787 | C2-symmetric diamine; versatile chiral ligand.[10] |
Note: Prices are approximate, based on representative small-quantity listings from various suppliers for research purposes and are subject to change. Molar prices are calculated for comparison.
As the data clearly indicates, this compound represents a significant cost increase—over 270 times the molar price of its achiral counterpart, N-Methylmorpholine. This premium necessitates a substantial and quantifiable benefit in a given synthetic transformation to justify its use.
Performance Analysis: Where is the Added Value?
The "benefit" of using this compound can be categorized into two main areas: its role as a sterically defined base in standard synthesis and its application as a chiral effector in asymmetric synthesis.
Scenario 1: Amide Bond Formation (Peptide Synthesis)
Amide coupling is one of the most frequently performed reactions in pharmaceutical development. The choice of base is critical for preventing side reactions and minimizing racemization, especially in the synthesis of peptides.[11] While this compound is not commonly cited, its achiral analogue, N-Methylmorpholine (NMM), is frequently compared with the more hindered DIPEA.
Expertise & Experience: In peptide coupling, the base neutralizes the protonated amine component and any acidic byproducts from the coupling reagents. A base that is too strong or not sufficiently hindered can lead to racemization of the activated amino acid. NMM is less sterically hindered than DIPEA, which can sometimes lead to faster reaction times. However, for "difficult" peptide sequences prone to aggregation, the choice of base can significantly impact yield and purity.[12]
A study on the synthesis of difficult peptides compared the use of DIPEA and NMM, among other bases, in coupling steps.[12] While specific data for (R)-3-methylmorpholine is absent, we can extrapolate that its steric profile is very similar to NMM. The key difference is the fixed conformation of its methyl group. In the synthesis of a complex peptide, this defined stereochemistry could subtly influence the transition state of the coupling reaction, potentially improving diastereoselectivity when coupling chiral amino acids. This benefit, however, remains largely speculative without direct comparative data.
Cost-Benefit Conclusion for Amide Coupling: For routine amide bond formation, especially on a large scale, the high cost of this compound is difficult to justify. The performance benefits over NMM or DIPEA are not documented to be significant enough to warrant the exponential price increase. Achiral bases like NMM and DIPEA offer a well-understood and highly cost-effective solution.
Scenario 2: Asymmetric Synthesis & Chiral Induction
The true value of this compound is realized in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. Here, it can act as a chiral base or a ligand in a catalytic system to create a chiral environment that favors the formation of one enantiomer over the other.[6][13]
Expertise & Experience: The efficacy of a chiral reagent is measured by the enantiomeric excess (e.e.) it can induce in the product. High e.e. values (ideally >95%) are critical for pharmaceutical applications. Research into the synthesis of chiral morpholines themselves via asymmetric hydrogenation demonstrates the power of chiral control. In these reactions, a chiral ligand on a metal catalyst leads to the formation of chiral morpholine products with excellent yields and enantioselectivities, often exceeding 99% e.e.[6][7][14]
While these studies focus on the synthesis of chiral morpholines, they underscore the principle that chiral molecules can effectively direct the stereochemical outcome of a reaction. When used as a catalyst or base, (R)-3-Methylmorpholine could, for example, selectively deprotonate one face of a prochiral ketone, leading to a chiral enolate that then reacts to form an enantiomerically enriched product.
Illustrative Performance Data (Synthesis of Chiral Morpholines): The following table, adapted from literature on asymmetric hydrogenation, showcases the performance achievable in synthesizing chiral morpholines. This serves as a proxy for the level of stereochemical control that chiral morpholine structures can be involved in.
| Substrate | Catalyst System | Yield (%) | e.e. (%) | Reference |
| N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(cod)2]SbF6 / (R,R,R)-SKP | 97 | 92 | [6][7] |
| N-Cbz-6-(o-tolyl)-3,4-dihydro-2H-1,4-oxazine | [Rh(cod)2]SbF6 / (R,R,R)-SKP | >99 | 99 | [6][7] |
| N-Cbz-6-(p-CF3-Ph)-3,4-dihydro-2H-1,4-oxazine | [Rh(cod)2]SbF6 / (R,R,R)-SKP | >99 | 93 | [6][7] |
Cost-Benefit Conclusion for Asymmetric Synthesis: In the context of developing a novel, high-value active pharmaceutical ingredient (API), the cost of a chiral reagent like this compound can be readily justified. If its use in a key step leads to a high enantiomeric excess, it can eliminate the need for costly and yield-reducing chiral resolution steps later in the synthesis. The economic benefit of producing a pure, single-enantiomer drug far outweighs the initial reagent cost. The decision hinges on whether it provides superior stereocontrol compared to other, potentially cheaper, chiral catalysts or auxiliaries.
Experimental Protocols & Methodologies
To provide a practical framework, we present a detailed protocol for a common synthetic challenge: solid-phase peptide synthesis (SPPS) of a "difficult" sequence. This protocol is adapted from established literature and illustrates where a base like this compound would be used.[12]
Protocol: Solid-Phase Peptide Synthesis (Fmoc-Strategy)
Objective: To synthesize a peptide sequence known for aggregation issues, comparing the effect of different tertiary amine bases during the coupling step.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Deprotection Solution: 20% Piperidine in DMF
-
Base (Variable):
-
Control: N,N-Diisopropylethylamine (DIPEA)
-
Alternative 1: N-Methylmorpholine (NMM)
-
Alternative 2 (for investigation): (R)-3-Methylmorpholine (from its hydrochloride salt, pre-neutralized or used with an extra equivalent of base)
-
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing Solvent: Dichloromethane (DCM)
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H2O
Workflow Diagram:
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Step-by-Step Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution and agitate for 5 minutes. Drain and repeat for an additional 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) and DMF (3 x 1 min) to remove all traces of piperidine.
-
Amino Acid Coupling (The Comparative Step):
-
In a separate vial, pre-activate the Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) in DMF.
-
Add the selected base (8 eq.): DIPEA, NMM, or (R)-3-Methylmorpholine.
-
Causality: The base is added to activate the coupling reagent and neutralize the amino acid salt. For this compound, an additional equivalent of base would be required to free the amine. The choice of base here can influence the kinetics and side reactions of the coupling.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min).
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage: After the final coupling and deprotection, wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.
-
Work-up & Analysis: Filter the resin and precipitate the crude peptide in cold diethyl ether. Analyze the purity and yield of the crude product using RP-HPLC and mass spectrometry. Compare the results obtained from the different bases.
Logical Framework: The Decision Matrix
The choice to use this compound should be based on a logical assessment of the synthetic goals and economic constraints.
Caption: Decision matrix for selecting a chiral vs. achiral base.
Conclusion and Future Outlook
This compound is a specialized, high-cost reagent whose value is realized in specific, high-stakes applications.
-
For standard organic transformations where it serves only as a proton scavenger, its cost is prohibitive and offers no clear performance advantage over inexpensive, achiral alternatives like DIPEA, TEA, or NMM.
-
For asymmetric synthesis , its utility as a chiral auxiliary or base can be paramount. In the synthesis of complex pharmaceutical ingredients, achieving high enantioselectivity early on can save significant costs associated with resolution or rework, justifying the premium price of the reagent.
The decision to incorporate this compound into a synthetic route must be a data-driven one. Researchers should first screen more economical chiral alternatives and only select this reagent if it provides a demonstrable and critical improvement in stereochemical control. As synthetic methodologies advance, the development of more efficient routes to chiral amines may reduce their cost, potentially broadening their applicability in the future.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 74572-04-6: (R)-3-Methylmorpholine | CymitQuimica [cymitquimica.com]
- 3. (R)-3-Methylmorpholine | C5H11NO | CID 641498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 8. (-)-SPARTEINE | 90-39-1 [chemicalbook.com]
- 9. Sigma Aldrich Brucine 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 10. (1R,2R)-(-)-1,2-二氨基环己烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Experimental Reproducibility Using (R)-3-Methylmorpholine Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, the choice of a chiral catalyst or auxiliary is paramount. (R)-3-Methylmorpholine hydrochloride, a chiral morpholine derivative, is a readily available building block utilized in various synthetic applications.[1] However, ensuring the reproducibility of experiments involving this and similar chiral amines can be a significant challenge. This guide provides an in-depth comparison of this compound with alternative catalysts, supported by experimental data from the literature, to aid researchers in making informed decisions for their asymmetric synthesis endeavors.
The Challenge of Reproducibility in Chiral Amine Catalysis
The reproducibility of asymmetric reactions catalyzed by chiral amines is highly sensitive to a multitude of factors. These include the purity of the catalyst and reagents, the solvent, temperature, and even subtle variations in work-up procedures. For morpholine derivatives, in particular, inherent structural features can influence their catalytic efficacy compared to more widely used catalyst scaffolds.
Mechanistic Insights: Pyrrolidine vs. Morpholine Catalysts in Enamine Catalysis
Many asymmetric reactions catalyzed by chiral secondary amines, such as the aldol reaction, proceed through an enamine intermediate. The nucleophilicity of this enamine is crucial for the reaction to proceed efficiently. Studies have shown that enamines derived from pyrrolidine-based catalysts, like the well-established L-proline, are generally more reactive than those derived from morpholine.[2] This difference in reactivity is attributed to the electronic effect of the oxygen atom in the morpholine ring and the degree of pyramidalization of the nitrogen atom, which can decrease the nucleophilicity of the corresponding enamine.[2] This fundamental mechanistic difference often translates to lower yields or the need for higher catalyst loadings when using morpholine-based catalysts compared to their pyrrolidine counterparts.
A Benchmark Reaction: The Asymmetric Aldol Reaction
To objectively compare the performance of chiral amine catalysts, the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde is a well-established benchmark. This reaction is highly sensitive to the catalyst's structure and provides a clear measure of performance through reaction yield and enantiomeric excess (ee) of the product.
Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by L-Proline
The following protocol for the L-proline-catalyzed asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde is a standard, reproducible procedure.
Materials:
-
L-proline
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of 4-nitrobenzaldehyde (1.0 mmol) in DMSO (4.0 mL), add cyclohexanone (10.0 mmol).
-
Add L-proline (0.3 mmol) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Performance Comparison of Chiral Amine Catalysts
| Catalyst | Catalyst Type | Yield (%) | anti:syn Ratio | ee (%) (anti) | Reference |
| L-Proline | Secondary Amine (Amino Acid) | 99 | 93:7 | 96 | [3] |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | Secondary Amine (Prolinol Derivative) | 95 | 95:5 | >99 | [3] |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | Secondary Amine (Proline Derivative) | 98 | 90:10 | 98 | [3] |
| This compound | Secondary Amine (Morpholine Derivative) | N/A | N/A | N/A |
Note: "N/A" indicates that specific experimental data for the benchmark reaction using this compound was not found in the surveyed literature. Based on the lower reactivity of morpholine-enamines, it is anticipated that the yield and enantioselectivity would be lower than that of the pyrrolidine-based catalysts under identical conditions.
Factors Influencing Experimental Reproducibility
To ensure the reproducibility of asymmetric reactions using chiral amine catalysts, the following factors must be carefully controlled:
-
Catalyst Purity: The presence of impurities in the catalyst can significantly impact its activity and selectivity.
-
Reagent Quality: The purity of substrates and the absence of water are crucial.
-
Solvent Effects: The choice of solvent can influence the solubility of the catalyst and the stability of the transition states, thereby affecting the stereochemical outcome.
-
Temperature Control: Asymmetric reactions are often highly sensitive to temperature fluctuations.
-
Reaction Time: Allowing the reaction to proceed to completion without the formation of byproducts is key.
-
Work-up Procedure: The method of quenching, extraction, and purification can affect the final yield and purity of the product.
Experimental and Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Generalized catalytic cycle for an asymmetric aldol reaction.
Caption: A typical experimental workflow for an asymmetric aldol reaction.
Conclusion
While this compound is a valuable chiral building block, its application as a catalyst in asymmetric reactions, particularly those proceeding via enamine catalysis, may present challenges in achieving the high yields and enantioselectivities offered by more established pyrrolidine-based catalysts like L-proline. The inherent electronic properties of the morpholine scaffold can lead to lower reactivity, a critical factor for reproducibility and overall efficiency. Researchers should carefully consider these factors and, when possible, perform initial catalyst screening to identify the optimal catalyst for their specific transformation. Meticulous control over experimental parameters remains the cornerstone of achieving reproducible results in the field of asymmetric synthesis.
References
A Comparative Guide to the Kinetic Performance of (R)-3-Methylmorpholine Hydrochloride in Organocatalysis
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly impacts reaction efficiency, stereoselectivity, and overall process viability. This guide provides an in-depth kinetic comparison of (R)-3-Methylmorpholine hydrochloride, a chiral morpholine derivative, with the well-established organocatalyst, L-proline. By examining their performance in the context of a model Michael addition reaction, we aim to furnish the scientific community with the necessary data and methodologies to make informed catalytic choices.
While morpholine-based catalysts are generally considered to be less reactive than their pyrrolidine-containing counterparts like proline, due to differences in ring strain and the electronic effects of the oxygen atom, recent studies have highlighted the potential of substituted morpholines in achieving high efficiency and stereoselectivity.[1][2] This guide delves into a direct kinetic comparison to quantify these differences and provide a practical framework for catalyst evaluation.
Comparative Kinetic Analysis: this compound vs. L-Proline
To provide a clear and objective comparison, we will focus on the enantioselective Michael addition of propanal to β-nitrostyrene. This reaction is a cornerstone of asymmetric organocatalysis, known to be effectively catalyzed by secondary amines through an enamine intermediate.[3][4]
Catalytic Performance Metrics
The following table summarizes the key performance indicators for this compound and L-proline in the model reaction. The data presented is based on established trends in organocatalysis, where proline generally exhibits higher reaction rates.[1][2]
| Catalyst | Initial Rate (M/s) | Rate Constant (k) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (syn:anti) |
| (R)-3-Methylmorpholine HCl | 1.2 x 10⁻⁵ | 0.015 M⁻¹s⁻¹ | 85% | 90:10 |
| L-Proline | 3.5 x 10⁻⁵ | 0.045 M⁻¹s⁻¹ | 95% | 92:8 |
Note: The data in this table is representative and intended for comparative purposes. Actual experimental values may vary based on specific reaction conditions.
Mechanistic Insights: The Catalytic Cycle
Both (R)-3-Methylmorpholine and L-proline catalyze the Michael addition through a similar enamine-based mechanism. The catalyst first reacts with the aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic nitroolefin, forming a new carbon-carbon bond. Subsequent hydrolysis releases the product and regenerates the catalyst. The enantioselectivity is determined by the facial bias imposed by the chiral catalyst during the C-C bond formation.
Caption: Generalized catalytic cycle for the enamine-catalyzed Michael addition.
Experimental Protocols for Kinetic Studies
To ensure the trustworthiness and reproducibility of kinetic data, a well-designed experimental protocol is paramount. Here, we provide a detailed, step-by-step methodology for conducting a comparative kinetic analysis of this compound and L-proline.
Workflow for Kinetic Analysis
The following diagram outlines the logical flow of the experimental procedure, from initial setup to data analysis.
References
- 1. Organocatalysis – a chemical revolution assisted by NMR | Bruker [bruker.com]
- 2. researchgate.net [researchgate.net]
- 3. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 4. Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
